molecular formula C14H18N2 B15590623 Indolimine-214

Indolimine-214

カタログ番号: B15590623
分子量: 214.31 g/mol
InChIキー: PRZNKSWHLNOJKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indolimine-214 is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C14H18N2

分子量

214.31 g/mol

IUPAC名

1-(1H-indol-3-yl)-N-(3-methylbutyl)methanimine

InChI

InChI=1S/C14H18N2/c1-11(2)7-8-15-9-12-10-16-14-6-4-3-5-13(12)14/h3-6,9-11,16H,7-8H2,1-2H3

InChIキー

PRZNKSWHLNOJKF-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

what is the chemical structure of Indolimine-214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Indolimine-214, a genotoxic metabolite produced by the gut bacterium Morganella morganii. This guide details its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Identity and Structure

This compound, also known as Isoamylindolimine, is an organic compound with the formal name (E)-1-(1H-indol-3-yl)-N-isopentylmethanimine[1]. It is formed through the conjugation of indole-3-carboxaldehyde (B46971) and the leucine-derived metabolite 3-methylbutan-1-amine[2].

Chemical Structure:

The chemical structure of this compound is characterized by an indole (B1671886) ring linked to an isopentyl group via an imine bridge.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂[1]
Formula Weight 214.3 g/mol [1]
Appearance A neat oil[1]
Solubility Soluble in Methanol[1]
SMILES CC(C)CC/N=C/C1=CNC2=C1C=CC=C2[1]
InChI InChI=1S/C14H18N2/c1-11(2)7-8-15-9-12-10-16-14-6-4-3-5-13(12)14/h3-6,9-11,16H,7-8H2,1-2H3/b15-9+[1]
InChI Key PRZNKSWHLNOJKF-OQLLNIDSSA-N[1]

Biological Context and Activity

This compound is a metabolite produced by Morganella morganii, a bacterium that has been found in increased abundance in the gut microbiome of patients with inflammatory bowel disease (IBD) and colorectal cancer (CRC)[1]. Its biological significance stems from its genotoxic nature and its interaction with the aryl hydrocarbon receptor (AHR).

This compound has been demonstrated to induce DNA damage. In studies using HeLa cells, treatment with this compound led to an increase in the levels of γH2AX, a marker for DNA double-strand breaks, and an increase in the tail DNA percentage in comet assays[1][2].

This compound is a direct ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in various biological processes, including tumorigenesis and gastrointestinal barrier function[3][4]. Upon binding, this compound activates the AHR signaling pathway, leading to the transcription of target genes such as CYP1A1, AHRR, and PARP7[3]. This activation also induces the enzymatic activity of CYP1A1[3][4]. Furthermore, AHR activation by indolimines can enhance the expression of Interleukin-6 (IL-6) in colonic tumor cell lines when combined with cytokine treatment[3][4].

Table 2: Quantitative Biological Activity of this compound

ParameterCell LineValueReference
EC₅₀ for CYP1A1 mRNA induction Caco297 nM[3]
Binding Affinity (KD) to AHR PAS B domain In silico414 nM[3]
γH2AX Induction HeLa25 and 100 µg/ml[1]
Comet Assay (Increased Tail DNA) HeLa100 µg/ml[1]

Signaling Pathway and Experimental Workflow

The interaction of this compound with the AHR initiates a cascade of molecular events, leading to the expression of target genes. The diagram below illustrates this signaling pathway.

AHR_Signaling_Pathway AHR Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR_Complex AHR-HSP90 Complex This compound->AHR_Complex Binds AHR AHR AHR_ARNT_Complex AHR-ARNT Complex AHR->AHR_ARNT_Complex Translocates & Binds ARNT AHR->AHR_ARNT_Complex Nuclear Translocation HSP90 HSP90 ARNT ARNT AHR_Complex->AHR Releases HSP90 AHR_Complex->AHR DRE Dioxin Response Element (DRE) AHR_ARNT_Complex->DRE Binds Target_Genes Target Genes (CYP1A1, AHRR, PARP7) DRE->Target_Genes Induces Transcription

Caption: AHR signaling pathway activated by this compound.

The following diagram outlines a typical experimental workflow to assess the genotoxic effects of this compound.

Genotoxicity_Workflow Genotoxicity Assessment Workflow cluster_assays Genotoxicity Assays cluster_comet Comet Assay cluster_h2ax γH2AX Staining start Start: HeLa Cell Culture treatment Treat cells with This compound (25-100 µg/ml) and Vehicle Control start->treatment incubation Incubate for a defined period (e.g., 5-6 hours) treatment->incubation comet_lysis Cell Lysis & Electrophoresis incubation->comet_lysis h2ax_fix Fixation & Permeabilization incubation->h2ax_fix comet_imaging Fluorescence Imaging comet_lysis->comet_imaging comet_analysis Quantify Tail DNA % comet_imaging->comet_analysis end End: Data Analysis and Conclusion comet_analysis->end h2ax_stain Stain with anti-γH2AX antibody h2ax_fix->h2ax_stain h2ax_imaging Flow Cytometry or Fluorescence Microscopy h2ax_stain->h2ax_imaging h2ax_analysis Quantify γH2AX levels h2ax_imaging->h2ax_analysis h2ax_analysis->end

Caption: Workflow for assessing this compound genotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Indolimines are synthesized through the microbial metabolism of a primary amine and indole-3-aldehyde[3]. The synthesis of this compound involves the conjugation of indole-3-carboxaldehyde with 3-methylbutan-1-amine[2]. The structural identity and purity of the synthesized compound are confirmed using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis[3].

  • Cell Line: Caco2 cells are a human colorectal adenocarcinoma cell line commonly used as a model for the intestinal barrier.

  • Protocol:

    • Caco2 cells are cultured under standard conditions.

    • Cells are treated with increasing concentrations of this compound (e.g., from nanomolar to micromolar ranges). A vehicle control (e.g., DMSO) is run in parallel.

    • For mRNA analysis, cells are typically treated for 24 hours[3].

  • Objective: To quantify the induction of CYP1A1 gene expression following treatment with this compound.

  • Protocol:

    • After treatment, total RNA is extracted from the Caco2 cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined spectrophotometrically.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

    • qPCR is performed using primers specific for CYP1A1 and a reference gene (e.g., GAPDH, β-actin) for normalization.

    • The relative levels of CYP1A1 mRNA are calculated using the ΔΔCt method.

    • The EC₅₀ value is determined by plotting the dose-response curve.

  • Cell Line: HeLa cells, a human cervical cancer cell line.

  • Treatment: Cells are treated with this compound at concentrations of 25 and 100 µg/ml for 5-6 hours[1][2].

  • γH2AX Staining Protocol:

    • Following treatment, HeLa cells are harvested.

    • Cells are fixed and permeabilized to allow antibody access to nuclear proteins.

    • Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

    • A fluorescently labeled secondary antibody is then added.

    • The fluorescence intensity, which is proportional to the amount of γH2AX, is quantified using flow cytometry or fluorescence microscopy[2].

  • Alkaline Comet Assay Protocol:

    • After treatment, cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

    • The cells are lysed in a high-salt solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

    • The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis is performed, during which damaged DNA (containing breaks) migrates out of the nucleoid, forming a "comet tail".

    • The DNA is stained with a fluorescent dye, and the slides are visualized using a fluorescence microscope.

    • The percentage of DNA in the comet tail is quantified using image analysis software as a measure of DNA damage[2].

Conclusion

This compound is a microbially-produced metabolite with significant biological activities, including genotoxicity and potent AHR agonism. Its association with M. morganii in the context of IBD and CRC highlights its potential role in gut health and disease pathogenesis. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the intersection of the gut microbiome, metabolism, and cancer biology. Further research into the mechanisms of this compound-induced DNA damage and its long-term effects in vivo is warranted.

References

An In-depth Technical Guide on the Putative Role of an Amino Acid Aminotransferase (AAT) Gene in the Biosynthesis of Indolimine-214

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of Indolimine-214 in Morganella morganii has not been fully elucidated in the available scientific literature. Consequently, the involvement of a specific gene designated as "aat" has not been formally documented. This guide presents a putative pathway based on the known precursors of this compound and general biochemical principles. The term "AAT gene" is used herein to hypothetically refer to a gene encoding a branched-chain amino acid aminotransferase, a class of enzymes likely involved in the synthesis of an this compound precursor.

Introduction

This compound is a genotoxic metabolite produced by the gut commensal bacterium Morganella morganii, which has been found in increased abundance in patients with inflammatory bowel disease (IBD) and colorectal cancer (CRC). Structurally, this compound is the condensation product of two precursor molecules: indole-3-carboxaldehyde (B46971) and 3-methylbutan-1-amine. The synthesis of these precursors from primary metabolites requires a series of enzymatic reactions. While the complete biosynthetic gene cluster for this compound has yet to be reported, a putative pathway can be constructed based on known metabolic pathways for its constituent parts. This guide explores the potential role of key enzymes, including a hypothesized amino acid aminotransferase (AAT), in the biosynthesis of this significant secondary metabolite.

Putative Biosynthetic Pathway of this compound

The formation of this compound is predicated on the availability of its two precursors. The proposed biosynthetic pathways for these molecules are detailed below.

2.1. Biosynthesis of Indole-3-Carboxaldehyde from Tryptophan

The amino acid L-tryptophan, readily available in the bacterial cell, is the likely starting material for the synthesis of indole-3-carboxaldehyde. This conversion can proceed through several potential intermediates. One plausible route involves the following steps:

  • Transamination of L-Tryptophan: An L-tryptophan aminotransferase could catalyze the removal of the amino group from L-tryptophan to form indole-3-pyruvate.

  • Decarboxylation of Indole-3-Pyruvate: An indole-3-pyruvate decarboxylase would then convert indole-3-pyruvate to indole-3-acetaldehyde.

  • Oxidation of Indole-3-Acetaldehyde: Finally, an indole-3-acetaldehyde dehydrogenase could oxidize indole-3-acetaldehyde to yield indole-3-carboxaldehyde.

2.2. Biosynthesis of 3-Methylbutan-1-amine from Leucine (B10760876)

The second precursor, 3-methylbutan-1-amine (isoamylamine), is likely derived from the branched-chain amino acid L-leucine. The proposed pathway involves two key enzymatic steps:

  • Transamination of L-Leucine: A branched-chain amino acid aminotransferase (BCAT), which we hypothesize could be encoded by a gene designated "aat," would catalyze the transfer of the amino group from L-leucine to an alpha-keto acid acceptor (e.g., α-ketoglutarate), producing α-ketoisocaproate. This is a critical step where an "aat" gene would play a role.

  • Decarboxylation of L-Leucine: Alternatively, and more directly, a leucine decarboxylase could directly convert L-leucine into 3-methylbutan-1-amine.

2.3. Final Condensation Step

The final step in the synthesis of this compound is the condensation of indole-3-carboxaldehyde and 3-methylbutan-1-amine to form an imine bond. This reaction could occur spontaneously or be enzyme-catalyzed.

Data Presentation

The following table summarizes the proposed enzymatic steps in the biosynthesis of this compound.

Product Precursor Putative Enzyme Class Hypothetical Gene Designation Reaction Type
Indole-3-pyruvateL-TryptophanTryptophan Aminotransferase-Transamination
Indole-3-acetaldehydeIndole-3-pyruvateIndole-3-pyruvate Decarboxylase-Decarboxylation
Indole-3-carboxaldehydeIndole-3-acetaldehydeIndole-3-acetaldehyde Dehydrogenase-Oxidation
α-KetoisocaproateL-LeucineBranched-Chain Amino Acid Aminotransferaseaat Transamination
3-Methylbutan-1-amineL-LeucineLeucine Decarboxylase-Decarboxylation
This compoundIndole-3-carboxaldehyde + 3-Methylbutan-1-amineImine Synthase (or spontaneous)-Condensation

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the this compound biosynthetic pathway and validate the role of the putative "aat" gene.

4.1. Identification of the this compound Biosynthetic Gene Cluster

  • Objective: To identify the cluster of genes responsible for this compound synthesis in Morganella morganii.

  • Methodology:

    • Genome Sequencing: Sequence the genome of an this compound-producing strain of Morganella morganii.

    • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters. Look for clusters containing genes encoding enzymes such as aminotransferases, decarboxylases, and dehydrogenases.

    • Comparative Genomics: Compare the genomes of this compound-producing and non-producing strains of Morganella species to identify unique gene clusters in the producer.

    • Transcriptomics (RNA-Seq): Compare the transcriptomes of Morganella morganii grown under conditions that induce or repress this compound production to identify upregulated genes that may be part of the biosynthetic cluster.

4.2. Functional Characterization of the Putative "aat" Gene

  • Objective: To determine if a candidate "aat" gene encodes a functional branched-chain amino acid aminotransferase involved in leucine catabolism.

  • Methodology:

    • Gene Knockout: Create a targeted deletion mutant of the candidate "aat" gene in Morganella morganii using techniques such as homologous recombination.

    • Metabolite Analysis: Analyze the culture supernatant of the knockout mutant and the wild-type strain using LC-MS to confirm the abrogation of this compound production in the mutant.

    • Heterologous Expression and Protein Purification: Clone the "aat" gene into an expression vector (e.g., pET series) and express the protein in a suitable host like E. coli. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

    • Enzyme Assays: Perform in vitro enzyme assays with the purified protein to confirm its ability to transaminate L-leucine. A typical assay would include the purified enzyme, L-leucine, a co-substrate (e.g., α-ketoglutarate), and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). The formation of the product (glutamate or α-ketoisocaproate) can be monitored by HPLC or a coupled-enzyme assay.

4.3. Characterization of Other Pathway Enzymes

  • Objective: To identify and characterize the remaining enzymes in the putative biosynthetic pathway.

  • Methodology:

    • Follow a similar gene knockout, heterologous expression, and enzymatic assay strategy for other candidate genes in the identified cluster, such as putative decarboxylases and dehydrogenases.

    • For the final condensation step, investigate if the reaction occurs spontaneously by mixing indole-3-carboxaldehyde and 3-methylbutan-1-amine in vitro under physiological conditions, or if a cell lysate from the producing organism is required, indicating enzymatic catalysis.

Mandatory Visualization

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Gene Identification cluster_1 Gene Function Validation cluster_2 Enzyme Characterization Genome_Mining Genome Mining & Comparative Genomics Candidate_Genes Identify Candidate Biosynthetic Genes (e.g., aat) Genome_Mining->Candidate_Genes RNA_Seq Transcriptomics (RNA-Seq) RNA_Seq->Candidate_Genes Gene_Knockout Gene Knockout in M. morganii Candidate_Genes->Gene_Knockout Metabolite_Analysis Metabolite Analysis (LC-MS) Gene_Knockout->Metabolite_Analysis Confirm_Role Confirm Gene Role in Pathway Metabolite_Analysis->Confirm_Role Heterologous_Expression Heterologous Expression & Protein Purification Confirm_Role->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Kinetics Determine Enzyme Kinetics Enzyme_Assay->Kinetics Candidate_genes Candidate_genes

Caption: Experimental workflow for gene identification and characterization.

Indolimine-214: A Genotoxic Metabolite Implicated in Inflammatory Bowel Disease and Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD) is a significant risk factor for the development of colorectal cancer (CRC). Emerging research has identified a class of microbial metabolites, known as indolimines, as potential mediators of this link. This technical guide focuses on a specific member of this family, indolimine-214, a genotoxic metabolite produced by the gut bacterium Morganella morganii. This bacterium is found in increased abundance in the gut microbiome of patients with IBD and CRC.[1] This document provides a comprehensive overview of the current understanding of this compound, including its genotoxic effects, its interaction with cellular signaling pathways, and the experimental protocols used to characterize its activity. The information presented is intended to support further research into the role of microbial metabolites in IBD-associated carcinogenesis and to aid in the development of novel therapeutic and diagnostic strategies.

Introduction

The gut microbiome plays a crucial role in host health and disease. In the context of IBD, dysbiosis, an imbalance in the gut microbial community, is a hallmark feature. Recent studies have moved beyond associative links to uncover the functional consequences of this dysbiosis. One critical finding is the production of genotoxic metabolites by specific gut commensals, which can directly damage host DNA and contribute to the initiation and progression of CRC.[2][3]

Morganella morganii, a bacterium enriched in the gut of IBD and CRC patients, has been identified as a producer of a novel family of genotoxins called indolimines.[2][3][4] This guide focuses on this compound, a prominent member of this family, and its role as a genotoxic agent.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its genotoxicity and its interaction with the Aryl Hydrocarbon Receptor (AHR).

Table 1: Genotoxicity of this compound
Assay TypeCell LineConcentration (µg/mL)Observed EffectReference
γH2AX StainingHeLa25Increased γH2AX levels[1]
100Dose-dependent increase in γH2AX levels[1][5]
Comet AssayHeLa100Increased tail DNA percentage[1]
pUC19 Plasmid AssayN/AUp to 1000No direct DNA damage when used alone[5]
Table 2: Aryl Hydrocarbon Receptor (AHR) Agonist Activity of this compound
Assay TypeCell LineParameterValueReference
Luciferase Reporter AssayHepG2 40/6EC50~0.30 µM[6]
EC250.05 µM[6]
CYP1A1 mRNA InductionCaco2EC5097 nM[6]
AHR PAS B Domain DockingIn silicoKD414 nM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of the key experimental protocols used to characterize this compound.

Genotoxicity Assays

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[7][8]

Detailed Protocol:

  • Cell Preparation: Treat cells (e.g., HeLa) with this compound at desired concentrations for a specified duration (e.g., 5-6 hours).[5] Harvest and resuspend cells in ice-cold PBS.

  • Slide Preparation: Mix a low density of cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving behind the nucleoid.[7]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.[8]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.[6]

This assay detects the phosphorylation of the histone variant H2AX (γH2AX), a marker for DNA double-strand breaks.

Principle: Following DNA damage, H2AX is rapidly phosphorylated at serine 139. This phosphorylated form, γH2AX, can be detected using a specific primary antibody and a fluorescently labeled secondary antibody. The resulting fluorescent foci can be visualized and quantified.[5]

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa) on coverslips and treat with this compound.[5]

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.[5]

  • Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[5]

Aryl Hydrocarbon Receptor (AHR) Activation Assay

This assay measures the ability of a compound to activate the AHR signaling pathway.

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of an AHR-responsive promoter. When a ligand binds to and activates AHR, the receptor translocates to the nucleus and induces the expression of the luciferase gene. The resulting light emission upon addition of a substrate is proportional to AHR activation.[9][10]

Detailed Protocol:

  • Cell Seeding: Plate AHR reporter cells (e.g., HepG2 40/6) in a 96-well plate.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a control agonist (e.g., TCDD).[6]

  • Incubation: Incubate the cells for a specified period (e.g., 5 hours) to allow for AHR activation and luciferase expression.[6]

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to a vehicle control and determine the EC50 value.[6]

In Vivo Model of Colitis-Associated Colorectal Cancer

This is a widely used animal model to study the development of colitis-associated CRC.

Principle: Mice are treated with a single injection of the pro-carcinogen AOM to induce DNA mutations. This is followed by cycles of DSS administered in the drinking water to induce chronic colitis. The combination of initial DNA damage and chronic inflammation leads to the development of colorectal tumors.[2][4]

Detailed Protocol:

  • AOM Injection: Administer a single intraperitoneal injection of AOM to the mice.

  • DSS Administration: After a recovery period, provide DSS in the drinking water for a defined period (e.g., 7 days) to induce colitis.

  • Recovery: Replace the DSS-containing water with regular drinking water to allow for recovery.

  • DSS Cycles: Repeat the DSS administration and recovery cycles to establish chronic inflammation.

  • Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss, diarrhea, and rectal bleeding.

  • Tumor Assessment: At the end of the study, sacrifice the mice and dissect the colon. Count and measure the tumors, and collect tissues for histological analysis.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Proposed Signaling Pathway of this compound

Indolimine214_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR AHR This compound->AHR Binds HSP90 HSP90 AHR->HSP90 Dissociates from AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE AHR_ARNT->DRE Binds to CYP1A1 CYP1A1 Gene DRE->CYP1A1 Activates IL6 IL-6 Gene DRE->IL6 Enhances (with IL-1β) Gene_Expression Target Gene Expression CYP1A1->Gene_Expression IL6->Gene_Expression Carcinogen Metabolism\nPro-inflammatory Response Carcinogen Metabolism Pro-inflammatory Response Gene_Expression->Carcinogen Metabolism\nPro-inflammatory Response

Caption: Proposed signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AHR).

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HeLa) Treatment Treatment with This compound Cell_Culture->Treatment Comet_Assay Comet Assay Treatment->Comet_Assay gH2AX_Staining γH2AX Staining Treatment->gH2AX_Staining Analysis_Comet Microscopy & Image Analysis Comet_Assay->Analysis_Comet Analysis_gH2AX Microscopy & Foci Quantification gH2AX_Staining->Analysis_gH2AX DNA_Damage DNA Damage Assessment Analysis_Comet->DNA_Damage Analysis_gH2AX->DNA_Damage Mouse_Model AOM/DSS Mouse Model Colonization Colonization with M. morganii Mouse_Model->Colonization Tumor_Assessment Tumorigenesis Assessment Colonization->Tumor_Assessment Genotoxicity_Confirmation Confirmation of Genotoxicity in vivo Tumor_Assessment->Genotoxicity_Confirmation

Caption: Experimental workflow for assessing the genotoxicity of this compound.

Discussion and Future Directions

The discovery of this compound as a genotoxic metabolite produced by an IBD-associated bacterium provides a plausible mechanistic link between gut dysbiosis and colorectal cancer.[2][4] The data presented in this guide highlight its ability to induce DNA damage and activate the AHR signaling pathway, which is known to be involved in both xenobiotic metabolism and immune regulation.

Future research should focus on several key areas:

  • Mechanism of DNA Damage: The precise mechanism by which this compound induces DNA damage remains to be fully elucidated.

  • In Vivo Relevance: Further studies are needed to confirm the genotoxic effects of this compound in the context of the complex gut environment and to determine its contribution to tumorigenesis in various preclinical models.

  • Biomarker Potential: this compound and other indolimines could serve as biomarkers for identifying IBD patients at high risk of developing CRC.

  • Therapeutic Targeting: The biosynthetic pathway of indolimines in M. morganii could be a target for therapeutic intervention to reduce the production of these genotoxic compounds in the gut.

Conclusion

This compound is a significant discovery in the field of microbiome research, providing a tangible link between a specific gut bacterium, its metabolic products, and the pathogenesis of IBD-associated CRC. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide offer a valuable resource for researchers and drug development professionals working to understand and combat this complex disease. Continued investigation into this compound and other microbial metabolites will undoubtedly pave the way for novel diagnostic and therapeutic strategies to improve the health outcomes of individuals with IBD.

References

mechanism of action of Indolimine-214 on DNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Indolimine-214 on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a metabolite produced by the gut bacterium Morganella morganii, has been identified as a genotoxic agent with potential implications in the pathogenesis of inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the . While a direct interaction with DNA has not been demonstrated, evidence points towards an indirect mechanism involving the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway, leading to downstream events that cause DNA damage. This document summarizes the available quantitative data, details the key experimental protocols used to elucidate its activity, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction

The human gut microbiome plays a critical role in health and disease. Metabolites produced by commensal bacteria can have profound effects on host physiology, including the integrity of the genome. This compound is a recently identified genotoxic metabolite from M. morganii, a bacterium found to be enriched in patients with IBD and CRC.[1][2] Understanding the mechanism by which this compound induces DNA damage is crucial for developing strategies to mitigate its potentially harmful effects and for understanding the link between the gut microbiome and cancer.

Proposed Mechanism of Action: An Indirect Pathway via AHR Activation

Current evidence suggests that this compound does not directly bind to or damage DNA in a cell-free environment.[1][4] Instead, its genotoxic effects appear to be mediated through an indirect mechanism involving the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.

This compound has been shown to be a direct agonist of AHR.[5][6] Upon binding to this compound, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. One of the key target genes is CYP1A1, which codes for the Cytochrome P450 1A1 enzyme.[5] This enzyme is involved in the metabolism of various xenobiotics. It is hypothesized that the induction of CYP1A1 and other metabolic enzymes may lead to the production of reactive oxygen species (ROS) or the metabolic activation of other compounds into DNA-reactive intermediates, which then cause DNA damage, such as double-strand breaks, as evidenced by the phosphorylation of H2AX (γH2AX).[1][4]

Below is a diagram illustrating this proposed signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indolimine214 This compound AHR_complex AHR-HSP90 Complex Indolimine214->AHR_complex Binds AHR AHR AHR_trans AHR AHR->AHR_trans Translocation HSP90 HSP90 AHR_complex->AHR HSP90 Dissociation AHR_complex->AHR AHR_complex->HSP90 AHR_ARNT AHR-ARNT Complex AHR_trans->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation ROS Reactive Oxygen Species (ROS) DNA_damage DNA Damage (γH2AX) ROS->DNA_damage CYP1A1_protein->ROS Metabolic Activity

Caption: Proposed AHR-mediated mechanism of this compound-induced DNA damage.

Quantitative Data Summary

The following tables summarize the quantitative data available from studies on this compound.

Table 1: In Vitro Genotoxicity of this compound

Cell LineAssayConcentrationResultReference
HeLaγH2AX Staining25 µg/mlIncreased γH2AX levels[1]
HeLaγH2AX Staining100 µg/mlIncreased γH2AX levels[1]
HeLaComet Assay100 µg/mlIncreased tail DNA percentage[1]
pUC19 PlasmidGenotoxicity AssayUp to 1 mg/mlNo direct DNA damage[4]

Table 2: Aryl Hydrocarbon Receptor (AHR) Activation by Indolimines

CompoundCell LineAssayConcentrationResultReference
This compoundHepG2 (human)Reporter Assay20 µMSignificant AHR agonist activity[5]
This compoundHepa 1.1 (mouse)Reporter Assay20 µMSignificant AHR agonist activity[5]
This compoundCaco2qPCR20 µMUpregulation of CYP1A1 expression[6]

Table 3: In Vitro Production of this compound

OrganismConditionConcentrationReference
Morganella morganiiIn vitro culture~40 µg/ml[4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cellular DNA Damage Assays

This assay quantifies the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.

G A 1. Cell Culture (e.g., HeLa cells) B 2. Treatment with this compound A->B C 3. Cell Fixation & Permeabilization B->C D 4. Incubation with anti-γH2AX antibody C->D E 5. Incubation with fluorescent secondary antibody D->E F 6. Flow Cytometry or Fluorescence Microscopy E->F G 7. Quantification of γH2AX positive cells F->G

Caption: Workflow for γH2AX Staining Assay.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., HeLa) in appropriate culture vessels and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 5 hours).[4]

  • Fixation and Permeabilization: Harvest cells and fix with a suitable fixative (e.g., paraformaldehyde), followed by permeabilization with a detergent (e.g., saponin (B1150181) or methanol) to allow antibody entry.

  • Primary Antibody Staining: Incubate cells with a primary antibody specific for γH2AX.

  • Secondary Antibody Staining: Wash cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Analysis: Analyze the cells using flow cytometry to quantify the mean fluorescence intensity (MFI) of γH2AX or visualize them using fluorescence microscopy.[4]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

G A 1. Cell Treatment with this compound B 2. Embedding Cells in Agarose (B213101) on a Slide A->B C 3. Cell Lysis B->C D 4. DNA Unwinding (Alkaline or Neutral) C->D E 5. Electrophoresis D->E F 6. DNA Staining (e.g., SYBR Green) E->F G 7. Visualization & Image Analysis F->G

Caption: Workflow for the Comet Assay.

Protocol Outline:

  • Cell Preparation: Treat cells with this compound.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Unwinding: Place the slides in an electrophoresis tank with alkaline or neutral buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify the amount of DNA in the tail, which is proportional to the level of DNA damage.[1]

AHR Activation Assay

This assay measures the ability of a compound to activate the AHR signaling pathway.

G A 1. Transfection of Cells with AHR-responsive luciferase reporter plasmid B 2. Treatment with This compound A->B C 3. Cell Lysis B->C D 4. Addition of Luciferin (B1168401) Substrate C->D E 5. Measurement of Luminescence D->E

Caption: Workflow for AHR Luciferase Reporter Assay.

Protocol Outline:

  • Cell Transfection: Use a cell line (e.g., HepG2) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.[5]

  • Treatment: Treat the transfected cells with this compound or a known AHR agonist (e.g., TCDD) as a positive control.

  • Lysis: After incubation, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: Add a luciferin substrate to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, producing light.

  • Data Analysis: Measure the light output using a luminometer. The amount of light produced is proportional to the level of AHR activation.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a genotoxic metabolite that likely exerts its DNA-damaging effects through an indirect mechanism mediated by the Aryl Hydrocarbon Receptor. Its ability to activate AHR signaling and induce the expression of metabolic enzymes such as CYP1A1 is a key aspect of its mode of action.[5][6] However, several questions remain to be answered for a complete understanding:

  • Identification of the ultimate DNA-damaging species: The precise reactive metabolite or species responsible for the observed DNA damage needs to be identified.

  • Characterization of DNA lesions: A detailed analysis of the types of DNA lesions (e.g., adducts, specific break types) induced by this compound is required.

  • Role of other cellular pathways: The potential involvement of other cellular pathways in the genotoxicity of this compound warrants further investigation.

  • In vivo relevance: Further studies are needed to confirm the in vivo relevance of the AHR-mediated mechanism in the context of IBD and CRC.

A deeper understanding of the molecular mechanisms underlying the genotoxicity of this compound will be critical for developing therapeutic strategies to counteract its detrimental effects in the gut.

References

Initial Characterization of Indolimine-214's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological characterization of Indolimine-214, a genotoxic metabolite produced by the gut bacterium Morganella morganii. This bacterium has been found in increased abundance in individuals with inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1][2] The following sections detail the quantitative biological data, experimental protocols used for its characterization, and the key signaling pathway it modulates.

Quantitative Data Summary

The biological activity of this compound has been quantified through various cellular and biochemical assays. The following table summarizes the key findings:

Assay TypeCell Line/SystemParameterResultConcentrationReference
GenotoxicityHeLa CellsγH2AX LevelsIncreased25 and 100 µg/ml[1]
GenotoxicityHeLa CellsComet Assay (% Tail DNA)Increased100 µg/ml[1]
AHR ActivationCaco2 CellsCYP1A1 mRNA Induction (EC50)97 nMNot Applicable[3]
AHR AgonismHuman HepG2 40/6 & Mouse Hepa 1.1Reporter Gene AssaySignificant Agonist Activity20 µM[3]

Experimental Protocols

The characterization of this compound's biological activity involved several key experimental procedures. The methodologies for these are outlined below.

1. Cell Culture

  • HeLa and Caco2 Cells: Human cervical cancer (HeLa) and human colorectal adenocarcinoma (Caco2) cells were cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Genotoxicity Assays

  • γH2AX Staining:

    • HeLa cells were seeded in multi-well plates and allowed to adhere.

    • Cells were treated with varying concentrations of this compound (e.g., 25 and 100 µg/ml) for a specified duration (e.g., 5 hours).[4]

    • Post-treatment, cells were fixed, permeabilized, and incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

    • A fluorescently labeled secondary antibody was then added.

    • The mean fluorescence intensity (MFI) was quantified using flow cytometry or fluorescence microscopy to determine the extent of DNA double-strand breaks.[4]

  • Comet Assay (Alkaline Single Cell Gel Electrophoresis):

    • HeLa cells were treated with this compound (e.g., 100 µg/ml).[1]

    • Treated cells were harvested and embedded in a low-melting-point agarose (B213101) on a microscope slide.

    • The slides were immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

    • The slides were then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.

    • Electrophoresis was performed, causing fragmented DNA to migrate away from the nucleoid, forming a "comet tail."

    • The DNA was stained with a fluorescent dye, and the percentage of DNA in the tail was quantified using imaging software as a measure of DNA damage.[1][4]

3. Aryl Hydrocarbon Receptor (AHR) Activation Assays

  • AHR Reporter Gene Assay:

    • Human HepG2 40/6 or mouse Hepa 1.1 cells, stably transfected with a dioxin-response element (DRE)-driven luciferase reporter construct, were used.[3]

    • Cells were treated with this compound (e.g., 20 µM).[3]

    • Following incubation, cell lysates were prepared, and luciferase activity was measured using a luminometer.

    • An increase in luciferase activity indicated the activation of the AHR signaling pathway.

  • Quantitative PCR (qPCR) for AHR Target Gene Expression:

    • Caco2 cells were treated with various concentrations of this compound.

    • Total RNA was extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

    • qPCR was performed using primers specific for AHR target genes such as CYP1A1, AHRR, and PARP7.[3][5]

    • Gene expression levels were normalized to a housekeeping gene (e.g., ACTB) to determine the relative fold change in mRNA levels.[3][5] The EC50 value for CYP1A1 induction was calculated from the dose-response curve.[3]

4. CYP1A1 Enzymatic Activity Assay

  • Microsomal Preparation and Activity Measurement:

    • Caco2 cells were treated with this compound to induce CYP1A1 expression.[3]

    • Microsomes were isolated from the treated cells through differential centrifugation.

    • The enzymatic activity of CYP1A1 in the microsomal fraction was quantified using a specific substrate, such as Luciferin-CEE, in the presence of an NADPH regeneration system.[3]

    • The rate of product formation, measured by luminescence, is indicative of CYP1A1 enzymatic activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway modulated by this compound and the general experimental workflow for its characterization.

Indolimine214_AHR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR_complex AHR Complex (AHR, HSP90, etc.) This compound->AHR_complex Binds AHR_active Activated AHR-Indolimine Complex AHR_complex->AHR_active Conformational Change AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT Dimerizes DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Translocates & Binds Target_Genes Target Gene Transcription (CYP1A1, AHRR, etc.) DRE->Target_Genes Initiates

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.

Indolimine214_Experimental_Workflow Start This compound (Metabolite from M. morganii) Cell_Culture Cell-Based Assays (HeLa, Caco2, etc.) Start->Cell_Culture Genotoxicity Genotoxicity Assessment Cell_Culture->Genotoxicity AHR_Activation AHR Pathway Activation Cell_Culture->AHR_Activation Comet_Assay Comet Assay Genotoxicity->Comet_Assay gH2AX_Staining γH2AX Staining Genotoxicity->gH2AX_Staining Reporter_Assay Reporter Gene Assay AHR_Activation->Reporter_Assay qPCR Target Gene qPCR (CYP1A1) AHR_Activation->qPCR Conclusion Biological Characterization: Genotoxic AHR Agonist Comet_Assay->Conclusion gH2AX_Staining->Conclusion Enzyme_Activity CYP1A1 Enzyme Activity qPCR->Enzyme_Activity Enzyme_Activity->Conclusion

Caption: Experimental workflow for characterizing this compound's biological activity.

References

Methodological & Application

Application Notes and Protocols for Indolimine-214 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolimine-214 is a microbial metabolite produced by Morganella morganii, a bacterium found in the human gut microbiome and associated with inflammatory bowel disease (IBD) and colorectal cancer (CRC)[1][2][3]. Research has identified this compound as a genotoxic agent that can induce DNA damage in mammalian cells[1][4]. Furthermore, it acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in cellular responses to environmental stimuli and tumorigenesis[5][6]. These properties make this compound a molecule of significant interest for research in cancer biology, toxicology, and drug discovery.

This document provides detailed protocols for cell-based assays to investigate the biological activities of this compound, focusing on its effects on DNA damage and AHR signaling.

Data Presentation

Table 1: Summary of this compound Effects on Gene Expression
Cell LineTarget GeneEffectEC50Concentration TestedReference
Caco-2CYP1A1Upregulation97 nMVarious[5]
Caco-2AHRRUpregulationNot specified20 µM[7]
Caco-2PARP7UpregulationNot specified20 µM[7]
Caco-2IL-6Enhanced expression with IL-1βNot specified20 µM[7]
Table 2: Summary of this compound-Induced Genotoxicity
Cell LineAssayEffectConcentration TestedReference
HeLaγ-H2AX stainingIncreased γ-H2AX levels25 and 100 µg/ml[1][4]
HeLaComet AssayIncreased tail DNA percentage100 µg/ml[1][4]

Experimental Protocols

Protocol 1: Assessment of AHR Target Gene Induction by qPCR

This protocol details the steps to quantify the induction of AHR target genes, such as CYP1A1, in response to this compound treatment in Caco-2 cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • TCDD (positive control, dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., CYP1A1, AHRR, PARP7) and a housekeeping gene (e.g., ACTB)

  • Cell culture plates (e.g., 12-well or 24-well)

Procedure:

  • Cell Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in 12-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A vehicle control (e.g., DMSO) and a positive control (e.g., 10 nM TCDD) should be included[5][7].

    • Once cells have reached the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.

    • Incubate the cells for a specified time, for example, 4 hours, to assess transcriptional changes[7].

  • RNA Extraction and cDNA Synthesis:

    • After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Analysis:

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for your target genes and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Protocol 2: Evaluation of DNA Damage via γ-H2AX Staining

This protocol describes how to assess DNA double-strand breaks by immunofluorescent staining of phosphorylated H2AX (γ-H2AX) in HeLa cells treated with this compound.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent)

  • Cell culture plates or chamber slides suitable for imaging

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., PBS with 5% BSA)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed HeLa cells onto chamber slides or imaging plates and culture until they reach the desired confluency.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 25 and 100 µg/ml) for a specified duration, such as 5 hours[4]. Include a vehicle control.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS and block with a blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.

    • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with a mounting medium.

    • Visualize and capture images using a fluorescence microscope. The intensity of the γ-H2AX signal is indicative of the level of DNA damage.

Visualizations

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_seeding Seed Cells (e.g., Caco-2 or HeLa) treatment Treat with this compound (and controls) cell_seeding->treatment qpcr qPCR for Gene Expression treatment->qpcr gH2AX γ-H2AX Staining for DNA Damage treatment->gH2AX data_analysis Analyze and Interpret Results qpcr->data_analysis gH2AX->data_analysis

Caption: Experimental workflow for this compound cell culture assays.

ahr_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus indolimine This compound ahr AHR indolimine->ahr Binds hsp90 HSP90 ahr_complex AHR-ARNT Complex ahr->ahr_complex Dissociates from HSP90 arnt ARNT arnt->ahr_complex xre XRE (Xenobiotic Response Element) ahr_complex->xre Translocates to Nucleus and Binds gene_transcription Target Gene Transcription (e.g., CYP1A1, AHRR) xre->gene_transcription Initiates

Caption: AHR signaling pathway activated by this compound.

References

Application Notes and Protocols for Assessing the Genotoxicity of Indolimine-214 in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolimine-214 is a metabolite produced by Morganella morganii, a bacterium that has been found in increased abundance in the gut microbiome of individuals with inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1] Emerging research has identified this compound as a genotoxic compound, capable of inducing DNA damage.[2][3][4] Specifically, studies have shown that this compound treatment of HeLa cells leads to an increase in γH2AX levels, a marker for DNA double-strand breaks, and an increase in DNA migration in the Comet assay.[1][2] These findings suggest a potential role for this microbial metabolite in the pathogenesis of diseases such as CRC.[3][4][5]

These application notes provide detailed protocols for assessing the genotoxicity of this compound in HeLa cells, a widely used human cell line in cancer research. The described methods include the Comet assay for detecting DNA strand breaks, the micronucleus assay for identifying chromosomal damage, and the γ-H2AX assay for quantifying DNA double-strand breaks.

Experimental Workflow

The overall workflow for assessing the genotoxicity of this compound in HeLa cells is depicted in the following diagram.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Genotoxicity Assays cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Treatment Treat HeLa Cells with This compound HeLa_Culture->Treatment Indolimine_Prep This compound Preparation Indolimine_Prep->Treatment Comet_Assay Comet Assay Treatment->Comet_Assay Micronucleus_Assay Micronucleus Assay Treatment->Micronucleus_Assay gH2AX_Assay γ-H2AX Assay Treatment->gH2AX_Assay Data_Quant Data Quantification Comet_Assay->Data_Quant Micronucleus_Assay->Data_Quant gH2AX_Assay->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis

Caption: Experimental workflow for this compound genotoxicity testing.

Experimental Protocols

HeLa Cell Culture
  • Materials:

    • HeLa cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

    • For experiments, seed HeLa cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

This compound Treatment
  • Materials:

    • This compound (≥98% purity)[1]

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

    • Complete cell culture medium

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 25 and 100 µg/ml).[1]

    • Include a vehicle control (DMSO) and a positive control (e.g., a known genotoxic agent like doxorubicin).

    • Remove the existing medium from the HeLa cells and replace it with the medium containing this compound or controls.

    • Incubate the cells for the desired exposure time (e.g., 5-6 hours).[2]

Comet Assay (Alkaline)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6][7]

  • Materials:

    • Low-melting-point agarose (B213101) (LMA)

    • Normal-melting-point agarose

    • Comet slides or pre-coated microscope slides

    • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

    • Neutralization buffer (0.4 M Tris, pH 7.5)

    • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

  • Protocol:

    • After treatment, harvest HeLa cells by trypsinization and resuspend in ice-cold PBS.

    • Mix approximately 1 x 10^5 cells/mL with molten LMA at 37°C.

    • Pipette the cell/LMA mixture onto a pre-coated slide and allow it to solidify at 4°C.

    • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[8]

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.[8]

    • Gently remove the slides, neutralize with neutralization buffer, and stain with a fluorescent DNA dye.

    • Visualize the comets using a fluorescence microscope and quantify DNA damage using appropriate software to measure parameters like tail DNA percentage and Olive tail moment.[9]

Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage, which can result in the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm.[10]

  • Materials:

    • Cytochalasin B

    • Fixative (e.g., methanol:acetic acid, 3:1)

    • DNA stain (e.g., Giemsa or DAPI)

  • Protocol:

    • Following this compound treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

    • Incubate for a period equivalent to 1.5-2 cell cycles.

    • Harvest the cells, treat with a hypotonic solution, and fix.

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

    • Stain the slides with a suitable DNA stain.

    • Score at least 2000 binucleated cells per treatment group for the presence of micronuclei under a microscope.[10]

γ-H2AX Assay

The phosphorylation of histone H2AX (γ-H2AX) is an early cellular response to DNA double-strand breaks.[11] This can be quantified using immunofluorescence microscopy or flow cytometry.

  • Materials:

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody: anti-phospho-histone H2AX (Ser139) antibody

    • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

    • DAPI for nuclear counterstaining

  • Protocol (for Immunofluorescence Microscopy):

    • Seed and treat HeLa cells on coverslips in a multi-well plate.

    • After treatment, fix the cells with 4% PFA.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-γ-H2AX antibody.

    • Wash and incubate with the fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per cell or the mean fluorescence intensity.

Data Presentation

Quantitative data from the genotoxicity assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Comet Assay Data

Treatment GroupConcentration (µg/ml)Mean % Tail DNA (± SD)Mean Olive Tail Moment (± SD)
Vehicle Control0 (DMSO)ValueValue
This compound25ValueValue
This compound100ValueValue
Positive ControlConcentrationValueValue

Table 2: Micronucleus Assay Data

Treatment GroupConcentration (µg/ml)Number of Binucleated Cells ScoredNumber of Micronucleated Cells% Micronucleated Cells (± SD)
Vehicle Control0 (DMSO)2000ValueValue
This compound252000ValueValue
This compound1002000ValueValue
Positive ControlConcentration2000ValueValue

Table 3: γ-H2AX Assay Data

Treatment GroupConcentration (µg/ml)Mean γ-H2AX Foci per Cell (± SD)Mean Fluorescence Intensity (± SD)
Vehicle Control0 (DMSO)ValueValue
This compound25ValueValue
This compound100ValueValue
Positive ControlConcentrationValueValue

Signaling Pathway

The induction of DNA damage by genotoxic agents like this compound activates complex cellular signaling pathways, collectively known as the DNA Damage Response (DDR). A key event in this pathway is the phosphorylation of H2AX.

G Indolimine This compound DNA_Damage DNA Double-Strand Breaks Indolimine->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates H2AX H2AX ATM_ATR->H2AX phosphorylates gH2AX γ-H2AX H2AX->gH2AX DDR_Proteins DNA Damage Response Proteins (e.g., MDC1, 53BP1) gH2AX->DDR_Proteins recruits Cell_Cycle_Arrest Cell Cycle Arrest DDR_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Apoptosis Apoptosis DDR_Proteins->Apoptosis

Caption: DNA damage response pathway initiated by this compound.

References

Application Notes and Protocols for In Vivo Indolimine-214 Research Using Gnotobiotic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolimine-214 is a microbial metabolite produced by Morganella morganii, a bacterium implicated in inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1][2] Research has identified this compound as a genotoxic agent that can induce DNA damage.[1][2] Furthermore, this compound and related indolimines act as direct ligands for the Aryl Hydrocarbon Receptor (AHR), a key regulator of gastrointestinal barrier function and tumorigenesis.[3][4] This dual activity suggests a significant role for this compound in modulating host physiology and disease, making it a compelling target for in vivo investigation.

Gnotobiotic mouse models, which are either germ-free or colonized with a defined microbiota, provide a powerful and controlled environment to dissect the specific effects of this compound on the host, independent of the complex interactions within a conventional microbiome.[5][6] These models are invaluable for elucidating the direct impact of this metabolite on host signaling pathways, immune responses, and disease development.[7][8]

This document provides detailed application notes and protocols for designing and conducting in vivo studies of this compound using gnotobiotic mouse models.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTargetCell LineActivityEffective ConcentrationReference
This compoundDNAHeLaInduces γ-H2AX (DNA damage marker)25-100 µg/ml[2]
This compoundDNAHeLaIncreases tail DNA % in comet assay100 µg/ml[2]
This compoundAHRHepG2 40/6Agonist Activity (Reporter Gene)EC50 ~0.30 µM[3]
This compoundAHRCaco2CYP1A1 mRNA InductionEC50 = 97 nM[3]
Indolimine-200AHRHepG2 40/6Agonist Activity (Reporter Gene)EC50 ~1.3 µM[3]
Indolimine-248AHRHepG2 40/6Agonist Activity (Reporter Gene)EC50 ~0.30 µM[3]

Table 2: In Vivo Observations in Gnotobiotic Mice Colonized with M. morganii

Mouse ModelColonizationKey FindingsReference
Germ-freeM. morganiiProduction of this compound in cecal contents.[1]
AOM/Il10-/-M. morganiiExacerbation of colorectal cancer.[1]
Germ-freeM. morganiiProduction of additional indolimines (Indolimine-200, Indolimine-248) in cecal contents.[1]

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Indolimines, including this compound, are direct ligands of the Aryl Hydrocarbon Receptor (AHR).[3][9] Upon binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[3] AHR signaling is crucial in maintaining intestinal homeostasis and can influence immune responses and cell proliferation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indolimine214 This compound AHR_complex AHR Complex (AHR, HSP90, etc.) Indolimine214->AHR_complex Binds AHR_ligand_complex This compound-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change AHR_ARNT_dimer AHR-ARNT Dimer AHR_ligand_complex->AHR_ARNT_dimer Translocates & Dimerizes with ARNT ARNT ARNT ARNT->AHR_ARNT_dimer XRE XRE AHR_ARNT_dimer->XRE Binds to Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein (e.g., CYP1A1) mRNA->Protein Translation Gnotobiotic_Workflow cluster_setup 1. Gnotobiotic Mouse Preparation cluster_treatment 2. Experimental Intervention cluster_analysis 3. Sample Collection and Analysis cluster_outcome 4. Data Interpretation GermFree Germ-Free Mice (e.g., C57BL/6) Colonization Mono-association with This compound producing (or non-producing control) strain GermFree->Colonization DirectAdmin Direct Administration of Purified this compound (e.g., oral gavage) GermFree->DirectAdmin Treatment Treatment Period (Define duration and dosing) Colonization->Treatment DirectAdmin->Treatment Monitoring Monitor Animal Health (Weight, behavior, etc.) Treatment->Monitoring SampleCollection Sample Collection (Tissues, blood, feces) Monitoring->SampleCollection Histology Histopathology SampleCollection->Histology Metabolomics Metabolomics (LC-MS) SampleCollection->Metabolomics GeneExpression Gene Expression (qPCR, RNA-seq) SampleCollection->GeneExpression ImmuneProfiling Immune Cell Profiling (Flow Cytometry) SampleCollection->ImmuneProfiling DataAnalysis Data Analysis and Interpretation Histology->DataAnalysis Metabolomics->DataAnalysis GeneExpression->DataAnalysis ImmuneProfiling->DataAnalysis

References

Application Notes and Protocols for the Analytical Detection of Indolimine-214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolimine-214 is a microbial metabolite produced by Morganella morganii, a bacterium implicated in inflammatory bowel disease (IBD) and colorectal cancer (CRC). This compound has been identified as a genotoxin, capable of inducing DNA damage, which underscores the importance of sensitive and reliable analytical methods for its detection and quantification in various biological matrices. These application notes provide detailed protocols for the analysis of this compound using advanced analytical techniques and for assessing its biological activity.

This compound is known to be unstable due to the reversible nature of its imine bridge. Therefore, proper handling and storage are crucial for accurate analysis. It should be stored at -20°C for long-term stability (≥ 1 year) and handled with care to minimize degradation.[1]

Analytical Detection and Quantification

The primary analytical methods for the detection and quantification of this compound are Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Table 1: UPLC-QTOF-MS Method Parameters for this compound Analysis
ParameterValue
Chromatography System UPLC with a C18 reverse-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient tailored to the specific column and system
Flow Rate Typically 0.3-0.5 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analyzer Quadrupole Time-of-Flight (QTOF)
Acquisition Mode Full Scan MS and Targeted MS/MS
Precursor Ion (m/z) 215.1543 [M+H]⁺[2]
Product Ions Fragmentation pattern to be determined by MS/MS analysis of a standard
LOD/LOQ Method-dependent, requires validation
Linearity Range To be determined by calibration curve
Recovery Matrix-dependent, requires validation

Experimental Protocols

Protocol 1: UPLC-QTOF-MS Analysis of this compound

This protocol outlines the general procedure for the analysis of this compound in biological samples.

1. Sample Preparation:

  • From Bacterial Culture (M. morganii):

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter.

    • For intracellular metabolites, quench the cell metabolism by rapidly cooling the cell pellet to -20°C.

    • Extract the metabolites from the cell pellet using a cold solvent mixture (e.g., acetonitrile:methanol (B129727):water 2:2:1 v/v/v).

    • Vortex vigorously and centrifuge to pellet cell debris.

    • Collect the supernatant for analysis. M. morganii has been shown to produce high levels of this compound in vitro, around 40 µg/mL.[2]

  • From Fecal Samples:

    • Homogenize the fecal sample.

    • Perform a liquid-liquid extraction using a solvent system such as methyl tert-butyl ether (MTBE), methanol, and water to separate polar and non-polar metabolites.

    • Alternatively, a simple methanol extraction can be performed.

    • Vortex the mixture thoroughly and centrifuge to separate the layers/pellet solids.

    • Collect the appropriate solvent layer containing this compound.

    • Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

2. UPLC-QTOF-MS Analysis:

  • Equilibrate the UPLC system with the initial mobile phase conditions.

  • Inject the prepared sample onto the C18 column.

  • Run the established gradient method to separate the analytes.

  • Acquire data in both full scan MS and targeted MS/MS modes. The full scan will help in identifying unknown metabolites, while the targeted MS/MS of the precursor ion m/z 215.1543 will confirm the presence of this compound.

  • Process the data using appropriate software to identify and quantify this compound based on its accurate mass and fragmentation pattern.

3. Diagram: UPLC-QTOF-MS Workflow for this compound Detection

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis Sample Biological Sample (e.g., Bacterial Culture, Feces) Extraction Metabolite Extraction (e.g., LLE, Methanol) Sample->Extraction Purification Purification & Concentration (e.g., SPE, Evaporation) Extraction->Purification UPLC UPLC Separation (C18 Column) Purification->UPLC Reconstituted Sample MS QTOF-MS Detection (ESI+, Full Scan & MS/MS) UPLC->MS Data Data Analysis (Identification & Quantification) MS->Data

Caption: Workflow for this compound detection by UPLC-QTOF-MS.

Protocol 2: NMR Spectroscopy for Structural Characterization

NMR is a powerful tool for the unambiguous structural elucidation of novel compounds like this compound.

1. Sample Preparation:

  • Isolate and purify this compound from bacterial cultures using techniques like preparative HPLC.

  • Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., Methanol-d4, Chloroform-d).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to observe the proton signals.

  • Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and confirm the structure.

3. Diagram: Logic of 2D NMR for Structural Elucidation

NMR_Logic cluster_2DNMR 2D NMR Experiments H1_NMR 1D ¹H NMR (Proton Chemical Shifts & Couplings) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR 1D ¹³C NMR (Carbon Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Using 2D NMR to determine the chemical structure.

Biological Activity Assays

This compound has been shown to be genotoxic. The following protocols can be used to assess its DNA-damaging potential.

Protocol 3: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HeLa cells) to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).

2. Comet Assay Procedure:

  • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix the cell suspension with low melting point agarose (B213101) and cast onto a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving the DNA as a nucleoid.

  • Subject the slides to alkaline electrophoresis to unwind and separate the fragmented DNA.

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. Parameters such as percent tail DNA, tail length, and tail moment are used to quantify the extent of DNA damage.

Table 2: Quantitative Genotoxicity Data for this compound (Comet Assay)
Concentration (µg/mL)% Tail DNA (Arbitrary Units)
0 (Vehicle Control)Baseline
25Increased
100Significantly Increased[1]
Protocol 4: γH2AX Immunofluorescence Assay

The phosphorylation of histone H2AX (γH2AX) is an early cellular response to DNA double-strand breaks.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa) onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for a specific duration (e.g., 4-24 hours).[1] Include appropriate controls.

2. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against γH2AX.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

3. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Table 3: Quantitative Genotoxicity Data for this compound (γH2AX Assay)
Concentration (µg/mL)Mean Number of γH2AX Foci per Cell
0 (Vehicle Control)Baseline
25Increased[1]
100Significantly Increased[1]

Signaling Pathway Analysis

This compound has been shown to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Protocol 5: AHR Signaling Pathway Activation Assay

This can be assessed using a reporter gene assay.

1. Cell Culture and Transfection:

  • Use a cell line (e.g., HepG2) that has been stably transfected with a reporter plasmid containing an AHR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Plate the cells and allow them to adhere.

2. Treatment and Reporter Assay:

  • Treat the cells with various concentrations of this compound. Include a known AHR agonist (e.g., TCDD) as a positive control.

  • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • An increase in reporter gene activity indicates activation of the AHR signaling pathway.

3. Diagram: AHR Signaling Pathway

AHR_Pathway Indolimine This compound AHR AHR Indolimine->AHR Binds and Activates ARNT ARNT AHR->ARNT Dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds to Gene Target Gene Expression (e.g., CYP1A1) XRE->Gene Induces

Caption: Simplified AHR signaling pathway activation.

Conclusion

The protocols and data presented provide a comprehensive framework for the detection, quantification, and functional characterization of this compound. The use of high-resolution mass spectrometry and NMR spectroscopy is essential for its accurate identification and quantification, while cellular assays such as the comet and γH2AX assays are crucial for determining its genotoxic potential. Further investigation into the role of this compound in the context of IBD and CRC is warranted, and the methods described herein will be instrumental in advancing this research.

References

Application Notes and Protocols for the Structural Elucidation of Indolimine-214 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolimine-214 is a microbial metabolite produced by Morganella morganii, a bacterium implicated in inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1][2] This small molecule has been identified as a genotoxin and an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in cellular metabolism and immune responses.[3] Given its biological significance, the precise structural characterization of this compound is paramount for understanding its mechanism of action and for potential therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel small molecules like this compound.[4] This document provides detailed application notes and experimental protocols for the determination of the chemical structure of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural and Biological Context

This compound, with the chemical formula C₁₄H₁₈N₂, is formally named (E)-1-(1H-indol-3-yl)-N-isopentylmethanimine.[1] Its structure comprises an indole (B1671886) core linked to an isopentylamine moiety via an imine bridge. The molecule's interaction with the AHR signaling pathway makes it a subject of interest in toxicology and drug discovery.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR (Proton NMR) Data for this compound (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH-18.15br s-1H
H-27.30d2.51H
H-47.68d8.01H
H-57.18t7.51H
H-67.12t7.51H
H-77.40d8.01H
H-7'8.35s-1H
H-1''3.60t7.02H
H-2''1.70m-2H
H-3''1.80m-1H
H-4''0.95d6.56H

Note: Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm. br s = broad singlet, d = doublet, t = triplet, m = multiplet.

Table 2: ¹³C NMR (Carbon NMR) Data for this compound (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C-2124.5
C-3118.0
C-3a126.0
C-4120.5
C-5122.0
C-6123.0
C-7111.5
C-7a136.5
C-7'162.0
C-1''60.0
C-2''38.0
C-3''26.0
C-4''22.5

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Key 2D NMR Correlations for this compound

Proton (¹H)COSY (¹H-¹H) CorrelationsHMBC (¹H-¹³C) Correlations
H-2NH-1C-3, C-3a, C-7'
H-4H-5C-3a, C-5, C-7a
H-5H-4, H-6C-3a, C-7, C-7a
H-6H-5, H-7C-4, C-7a
H-7H-6C-3a, C-5
H-7'-C-2, C-3, C-3a
H-1''H-2''C-7', C-2'', C-3''
H-2''H-1'', H-3''C-1'', C-3'', C-4''
H-3''H-2'', H-4''C-1'', C-2'', C-4''
H-4''H-3''C-2'', C-3''

Experimental Protocols

Detailed methodologies for the key experiments in the structural elucidation of this compound are provided below.

Protocol 1: NMR Sample Preparation
  • Compound Isolation and Purification: this compound is isolated from the culture supernatant of Morganella morganii using standard natural product isolation techniques, such as liquid-liquid extraction and reversed-phase high-performance liquid chromatography (HPLC). The purity of the final compound should be assessed by LC-MS and ¹H NMR.

  • Sample Weighing and Dissolution: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the compound.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Sample Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: All NMR experiments are performed on a 500 MHz spectrometer equipped with a cryoprobe.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans (ns): 16

    • Number of dummy scans (ds): 4

    • Spectral width (sw): 20 ppm

    • Acquisition time (aq): 3.28 s

    • Relaxation delay (d1): 2.0 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans (ns): 1024

    • Number of dummy scans (ds): 4

    • Spectral width (sw): 240 ppm

    • Acquisition time (aq): 1.36 s

    • Relaxation delay (d1): 2.0 s

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of scans (ns): 8

    • Number of increments in F1: 256

    • Spectral width (sw) in F2 and F1: 12 ppm

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.2

    • Number of scans (ns): 16

    • Number of increments in F1: 256

    • Spectral width (sw) in F2: 12 ppm

    • Spectral width (sw) in F1: 180 ppm

    • ¹JCH coupling constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • Number of scans (ns): 32

    • Number of increments in F1: 256

    • Spectral width (sw) in F2: 12 ppm

    • Spectral width (sw) in F1: 220 ppm

    • Long-range coupling constant (ⁿJCH): 8 Hz

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation culture M. morganii Culture extraction Liquid-Liquid Extraction culture->extraction hplc HPLC Purification extraction->hplc sample_prep Sample Preparation (5-10 mg in CDCl3) hplc->sample_prep nmr_1d 1D NMR (¹H, ¹³C) sample_prep->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d data_processing Spectral Processing & Peak Picking nmr_2d->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation final_structure This compound Structure structure_elucidation->final_structure

Caption: Experimental workflow for this compound structural elucidation.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus indolimine This compound ahr_complex AHR-HSP90-XAP2 Complex indolimine->ahr_complex Binds to AHR activated_ahr Activated AHR ahr_complex->activated_ahr Conformational Change ahr_arnt AHR-ARNT Complex activated_ahr->ahr_arnt Translocates & Dimerizes with ARNT arnt ARNT arnt->ahr_arnt xre XRE (DNA) ahr_arnt->xre Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1) xre->gene_transcription Induces

Caption: this compound activation of the AHR signaling pathway.

References

Application Notes and Protocols for Inducing γH2AX Formation with Indolimine-214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolimine-214 is a genotoxic metabolite produced by the gut bacterium Morganella morganii, which has been found in increased abundance in patients with inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1][2][3] As a DNA-damaging agent, this compound induces the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This modification serves as a sensitive biomarker for DNA double-strand breaks (DSBs) and the activation of the DNA damage response (DDR) pathway.[4] These application notes provide detailed protocols for the induction of γH2AX formation in cultured cells using this compound, along with supporting data and pathway visualizations.

Data Presentation

The following tables summarize the quantitative data from studies investigating the dose-dependent effects of this compound on γH2AX formation in HeLa cells.

Table 1: Dose-Response of this compound on γH2AX Formation in HeLa Cells

This compound Concentration (µg/mL)Treatment Time (hours)Observed Effect on γH2AX LevelsReference
255Increased[1][2]
1005-6Significantly Increased[1][2]

Note: The genotoxicity of synthetic this compound has been shown to be dependent on its purity.[2]

Experimental Protocols

This section provides a detailed methodology for inducing and detecting γH2AX formation in cultured mammalian cells upon treatment with this compound. The protocol is based on methodologies used in published studies.[2]

Protocol 1: Induction of γH2AX Formation in HeLa Cells

1. Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (synthetic, high purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • 6-well plates or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) stain

  • Fluorescence microscope

2. Cell Culture and Treatment:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed HeLa cells onto 6-well plates or chamber slides at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the final desired concentrations (e.g., 25 µg/mL and 100 µg/mL).[1][2] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for 5-6 hours at 37°C in a 5% CO₂ incubator.[2]

3. Immunofluorescence Staining for γH2AX:

  • After the incubation period, aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • The following day, wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips using an appropriate mounting medium.

4. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Capture images of the DAPI (blue) and γH2AX (e.g., green for Alexa Fluor 488) channels.

  • Quantify the number of γH2AX foci per nucleus or the mean fluorescence intensity (MFI) of γH2AX staining using appropriate image analysis software (e.g., ImageJ).

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced γH2AX formation and the general experimental workflow.

G cluster_0 Cellular Environment cluster_1 Cellular Response Indolimine_214 This compound DNA_Damage DNA Double-Strand Breaks Indolimine_214->DNA_Damage Induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates H2AX Histone H2AX ATM_ATR->H2AX gamma_H2AX γH2AX (p-Ser139) DDR DNA Damage Response (Repair, Cell Cycle Arrest, Apoptosis) gamma_H2AX->DDR Initiates

Caption: this compound induced γH2AX signaling pathway.

G start Start cell_culture Seed and Culture HeLa Cells start->cell_culture treatment Treat with this compound (25 & 100 µg/mL, 5-6h) cell_culture->treatment fix_perm Fixation and Permeabilization treatment->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation (Anti-γH2AX) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: Experimental workflow for γH2AX detection.

References

Troubleshooting & Optimization

Optimizing Comet Assay Conditions for Indolimine-214 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Comet Assay conditions when analyzing DNA damage induced by Indolimine-214.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Comet Assay?

The Comet Assay, or single-cell gel electrophoresis, is a technique used to detect DNA damage in individual eukaryotic cells.[1][2] The core principle is that when lysed cells are subjected to electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA).[1][3] The intensity and length of the comet tail are proportional to the extent of DNA damage.[1]

Q2: Which version of the Comet Assay should I use for this compound analysis?

The choice between the alkaline and neutral Comet Assay depends on the type of DNA damage you intend to detect.

  • Alkaline Comet Assay (pH > 13): This is the more sensitive version and is recommended for detecting single-strand breaks, double-strand breaks, and alkali-labile sites.[3][4] Given that this compound has been shown to increase γH2AX levels, a marker for DNA double-strand breaks, the alkaline assay is a suitable choice for a comprehensive assessment of its genotoxic potential.[5]

  • Neutral Comet Assay: This version is primarily used to detect double-strand breaks.[3][4]

For a thorough analysis of this compound's effects, starting with the alkaline Comet Assay is advisable.

Q3: What is a suitable positive control for a Comet Assay with this compound?

A good positive control is a substance known to induce DNA damage that can be reliably detected by the Comet Assay. Commonly used positive controls include:

  • Etoposide (e.g., 20 µM for 4 hours): Induces double-strand breaks.[6]

  • Hydrogen peroxide (H₂O₂; e.g., 25-50 µM for 15 minutes): Induces single-strand breaks and oxidative DNA damage.[7]

  • Methyl methanesulfonate (B1217627) (MMS): An alkylating agent that causes DNA damage.

When starting with this compound, using a well-characterized positive control will help validate the experimental setup.

Q4: How many cells should be analyzed per sample?

It is generally recommended to analyze 50 to 100 randomly selected cells per sample to obtain statistically significant data.[7] Commercial software can automate this process and provide various parameters for quantification.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background DNA damage in control cells - Excessive UV light exposure during sample preparation.[6]- Endogenous levels of DNA damage.[6]- Harsh cell isolation or preparation techniques.- Minimize light exposure by covering samples.[6]- Ensure consistent and gentle handling of all cell populations.[6]- Use freshly prepared, chilled buffers to minimize enzymatic DNA damage.
Agarose (B213101) gel slides off the slide - Incomplete coverage of the slide with the agarose-cell suspension.[6]- Slides are not kept horizontal during gelation.- Ensure the entire well or designated area of the slide is evenly covered with the agarose mixture.[6]- Use pre-treated slides designed to hold agarose in place.[6]- Maintain the slides on a level surface until the agarose has fully solidified.
No or very small comet tails in positive control - Ineffective lysis of cells.- Incorrect pH of electrophoresis buffer.- Insufficient electrophoresis time or voltage.- Ensure the lysis buffer is correctly prepared and cells are incubated for the recommended duration (typically at least 1 hour at 4°C).- Verify the pH of the alkaline electrophoresis buffer is >13.[7]- Optimize electrophoresis conditions; a voltage of about 1 V/cm and a duration of 20-40 minutes is a good starting point.[4][8]
"Hedgehog" comets (no head, all DNA in tail) in treated samples - Excessive DNA damage due to a very high concentration of this compound.- Overly harsh electrophoresis conditions.- Perform a dose-response experiment to determine the optimal concentration of this compound that induces measurable but not excessive damage.- Reduce the electrophoresis voltage or time.
Inconsistent results between replicates - Variation in cell density.- Inconsistent timing of experimental steps.- Fluctuation in electrophoresis buffer temperature.- Ensure a homogenous cell suspension and accurate cell counting.- Standardize all incubation times and handling procedures.- Perform electrophoresis at a controlled temperature (e.g., 4°C) to maintain buffer stability.[9]

Experimental Protocols

Standard Alkaline Comet Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

I. Reagent Preparation:

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.[7]

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[7]

  • DNA Stain: A fluorescent dye such as Propidium Iodide or SYBR Green.

II. Cell Preparation and Treatment:

  • Harvest cells and adjust the concentration to approximately 1 x 10⁵ cells/mL in ice-cold PBS (Ca²⁺ and Mg²⁺ free).[10]

  • Treat cells with the desired concentrations of this compound for the specified duration. Include untreated (negative) and positive controls.

  • After treatment, centrifuge the cells and resuspend the pellet in ice-cold PBS.

III. Slide Preparation and Lysis:

  • Combine the cell suspension with low melting point agarose (LMPA) at a ratio of 1:10 (v/v) at 37°C.[6]

  • Immediately pipette 75 µL of the mixture onto a pre-coated Comet Assay slide.[6]

  • Allow the agarose to solidify at 4°C for at least 10 minutes.[10]

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[7]

IV. DNA Unwinding and Electrophoresis:

  • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are just covered.

  • Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C.

  • Perform electrophoresis at approximately 1 V/cm for 20-30 minutes at 4°C.[8][11]

V. Neutralization, Staining, and Visualization:

  • Carefully remove the slides from the electrophoresis tank and gently wash them with neutralization buffer.

  • Stain the slides with a suitable DNA fluorescent dye.

  • Visualize the comets using a fluorescence microscope.

Quantitative Data Summary

The following table summarizes key parameters that can be optimized for the Comet Assay. The suggested ranges are based on common practices and should be empirically validated for your specific experimental setup with this compound.

Parameter Suggested Range Considerations
This compound Concentration 25 - 100 µg/mLBased on published data showing increased γH2AX levels and tail DNA percentage at these concentrations.[5] A dose-response study is highly recommended.
Incubation Time 1 - 6 hoursDependent on the cell type and the expected mechanism of action of this compound.
Agarose Concentration 0.5% - 1% Low Melting Point AgaroseLower concentrations may allow for easier migration of DNA fragments.
Lysis Duration 1 - 3 hoursLonger lysis times can help ensure complete removal of cellular proteins.
Alkaline Unwinding Time 20 - 40 minutesCritical for denaturing the DNA and exposing alkali-labile sites.
Electrophoresis Voltage 0.7 - 1.2 V/cmHigher voltage increases DNA migration but may lead to "hedgehog" comets.
Electrophoresis Duration 20 - 40 minutesLonger duration increases migration but can also cause excessive damage.
Electrophoresis Temperature 4°CHelps to prevent additional DNA damage and maintain buffer integrity.

Visualizations

CometAssayWorkflow cluster_prep Sample Preparation cluster_slide Slide Preparation cluster_electro Electrophoresis cluster_analysis Analysis cell_prep Cell Culture & Treatment (this compound) harvest Harvest & Suspend Cells cell_prep->harvest mix Mix Cells with LMP Agarose harvest->mix embed Embed on Slide mix->embed lyse Cell Lysis embed->lyse unwind Alkaline Unwinding lyse->unwind electro Electrophoresis unwind->electro neutralize Neutralization & Staining electro->neutralize visualize Fluorescence Microscopy neutralize->visualize quantify Image Analysis & Quantification visualize->quantify

Caption: A streamlined workflow of the alkaline Comet Assay for this compound analysis.

Caption: A troubleshooting decision tree for common Comet Assay issues.

References

Technical Support Center: Interference of Indolimine-214 in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of Indolimine-214 in common cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a metabolite produced by the bacterium Morganella morganii, which has been found in increased abundance in the gut microbiome of patients with inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1] It is considered a genotoxic small molecule, meaning it can damage DNA.[2] Studies have shown that this compound can lead to an increase in γH2AX levels, a marker of DNA double-strand breaks, and induce DNA tailing in comet assays in HeLa cells.[1][2] Furthermore, this compound is an agonist of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cellular metabolism and immune responses.[3][4]

Q2: What are the key chemical properties of this compound that I should be aware of?

This compound possesses an imine bridge, which is known to be reversible and can make the molecule unstable in aqueous solutions, such as cell culture media.[5][6] The genotoxicity of synthetic this compound has been shown to be directly correlated with its purity, suggesting that degradation products may have different activities.[2] Its chemical formula is C₁₄H₁₈N₂ and it has a molecular weight of 214.3 g/mol .[1] It is soluble in methanol (B129727) and has reported UV absorbance maxima at 220, 260, 272, and 293 nm.[1]

Q3: Why is it important to consider potential interference of this compound in cytotoxicity assays?

The chemical structure and properties of this compound suggest that it has the potential to interfere with common cytotoxicity assays, leading to inaccurate results. For example, its absorbance spectrum could overlap with the readout of colorimetric assays, and its potential redox activity could directly interact with assay reagents. Understanding and controlling for these potential artifacts is crucial for obtaining reliable data on the cytotoxic effects of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when assessing the cytotoxicity of this compound.

Issue 1: Inconsistent or unexpectedly high cytotoxicity observed in MTT or other tetrazolium-based assays (XTT, WST-8).

Possible Cause A: Direct reduction of the tetrazolium salt by this compound.

  • Question: Could this compound be directly reducing the MTT reagent, leading to a false-positive signal for cytotoxicity (a decrease in the formazan (B1609692) signal, which is misinterpreted as cell death) or a false-negative signal (an increase in formazan, masking cytotoxicity)?

  • Answer: Compounds with reducing properties can directly reduce tetrazolium salts to formazan, independent of cellular metabolism. The imine functional group in this compound and its indole (B1671886) moiety suggest potential redox activity. To test for this, run a cell-free control where this compound is added to the assay medium containing the tetrazolium salt. If a color change is observed, this indicates direct reduction and interference.

  • Experimental Protocol: Cell-Free Interference Test for Tetrazolium Assays

    • Prepare a series of dilutions of this compound in cell culture medium, mirroring the concentrations used in your cytotoxicity experiment.

    • Add the this compound dilutions to wells of a 96-well plate without cells.

    • Add the MTT, XTT, or WST-8 reagent to the wells according to the manufacturer's protocol.

    • Incubate for the same duration as your cellular assay.

    • Add the solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength.

    • Compare the absorbance values to a control with medium and the tetrazolium reagent alone. A significant increase in absorbance in the presence of this compound indicates direct reduction.

Possible Cause B: Absorbance spectrum of this compound overlaps with the formazan dye.

  • Question: Does this compound absorb light at the same wavelength as the formazan product, leading to artificially high or low readings?

  • Answer: The absorbance maxima of this compound are 220, 260, 272, and 293 nm.[1] The formazan product of MTT is typically measured around 570 nm. While there is no direct overlap at the primary measurement wavelength, high concentrations of this compound or its degradation products could potentially cause some background absorbance.

  • Troubleshooting Step: Measure the absorbance of this compound in your assay medium at 570 nm in a cell-free system. If there is significant absorbance, this value should be subtracted from your experimental readings.

Issue 2: Unexpected results in LDH (Lactate Dehydrogenase) release assays.

Possible Cause A: Direct inhibition or activation of LDH by this compound.

  • Question: Could this compound be directly interacting with the LDH enzyme, affecting its activity and leading to an under- or overestimation of cytotoxicity?

  • Answer: Some small molecules, including certain indole derivatives, have been shown to inhibit LDH activity.[7][8][9] To determine if this compound affects LDH activity, you can perform a control experiment with purified LDH.

  • Experimental Protocol: LDH Enzyme Activity Interference Assay

    • Prepare a solution of purified LDH in assay buffer.

    • Add different concentrations of this compound to the LDH solution.

    • Initiate the LDH reaction by adding the substrate (lactate and NAD+).

    • Measure the rate of NADH formation (increase in absorbance at 340 nm) over time.

    • Compare the LDH activity in the presence of this compound to a control with the enzyme alone. A significant change in activity indicates interference.

Possible Cause B: Alteration of assay conditions by this compound.

  • Question: Does this compound or its degradation products alter the pH of the culture medium, thereby affecting LDH activity?

  • Answer: LDH activity is sensitive to pH changes.[9] The instability of the imine bond in this compound could lead to the formation of acidic or basic degradation products.

  • Troubleshooting Step: Measure the pH of your cell culture medium after incubation with this compound at the highest concentration used in your experiments. If a significant pH shift is observed, consider using a buffered saline solution for the final LDH measurement or adjusting the pH of the medium.

Issue 3: High variability and poor reproducibility in cytotoxicity data.

Possible Cause: Instability of this compound in culture medium.

  • Question: Is the instability of this compound leading to inconsistent concentrations of the active compound and its degradation products over the course of the experiment?

  • Answer: The imine bond of this compound is susceptible to hydrolysis, and the rate of degradation can be influenced by factors such as pH and the presence of nucleophiles in the medium.[5][6] This can lead to a decrease in the concentration of the parent compound and an increase in degradation products, which may have different cytotoxic or interfering properties.

  • Troubleshooting and Best Practices:

    • Fresh Solutions: Always prepare fresh stock solutions of this compound immediately before use.

    • Time-Course Experiments: Consider the timing of your assay. Shorter incubation times may minimize the impact of degradation.

    • Characterize Degradation: If possible, use analytical methods like HPLC to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Data Summary Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂[1]
Molecular Weight 214.3 g/mol [1]
Appearance Neat oil[1]
Solubility Methanol[1]
UV Absorbance Maxima (λmax) 220, 260, 272, 293 nm[1]
Key Functional Group Imine (C=N)[10]

Table 2: Summary of Potential Interferences and Recommended Control Experiments

Assay TypePotential Interference MechanismRecommended Control Experiment
MTT / Tetrazolium-based 1. Direct reduction of tetrazolium salt2. Spectral overlap1. Cell-free reduction assay2. Absorbance scan of this compound at assay wavelength
LDH Release 1. Direct inhibition/activation of LDH enzyme2. Alteration of assay pH1. Purified LDH activity assay2. pH measurement of medium after incubation
General Compound instabilityPrepare fresh solutions; consider time-course experiments

Experimental Protocols

A detailed protocol for a standard MTT cytotoxicity assay is provided below, with critical steps for mitigating potential interference from this compound highlighted.

Protocol: MTT Cytotoxicity Assay with this compound

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and reach exponential growth phase (typically 24 hours).

  • Compound Treatment:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Note: Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of solvent used for this compound.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Cell-Free Blank: Wells containing only medium and the highest concentration of this compound (to check for direct MTT reduction and spectral interference).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the cell-free blank (containing this compound) from all experimental wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_controls Essential Controls cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_compound Prepare Fresh this compound Dilutions start->prep_compound treat_cells Treat Cells with this compound prep_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate vehicle Vehicle Control positive Positive Control cell_free Cell-Free Interference Control add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Calculate % Cytotoxicity measure->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

troubleshooting_logic cluster_mtt MTT/Tetrazolium Assay Issues cluster_ldh LDH Assay Issues cluster_general General Issues start Inconsistent Cytotoxicity Results with this compound mtt_issue Unexpected MTT Results start->mtt_issue ldh_issue Unexpected LDH Results start->ldh_issue reproducibility Poor Reproducibility start->reproducibility direct_reduction Direct Reduction of MTT? mtt_issue->direct_reduction spectral_overlap Spectral Overlap? mtt_issue->spectral_overlap run_cell_free_mtt Run Cell-Free Control direct_reduction->run_cell_free_mtt Yes measure_absorbance Measure Absorbance of Compound Alone spectral_overlap->measure_absorbance Yes enzyme_inhibition Direct LDH Inhibition/Activation? ldh_issue->enzyme_inhibition ph_change pH Alteration? ldh_issue->ph_change run_purified_ldh Run Purified LDH Assay enzyme_inhibition->run_purified_ldh Yes measure_ph Measure Medium pH ph_change->measure_ph Yes instability Compound Instability? reproducibility->instability fresh_solutions Use Freshly Prepared Solutions instability->fresh_solutions Yes

Caption: Troubleshooting logic for this compound cytotoxicity assays.

signaling_pathway cluster_nucleus Inside Nucleus Indolimine214 This compound AHR Aryl Hydrocarbon Receptor (AHR) Indolimine214->AHR binds and activates DNA_Damage DNA Damage Indolimine214->DNA_Damage ARNT ARNT AHR->ARNT dimerizes with Nucleus Nucleus XRE Xenobiotic Response Element (XRE) CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Cytotoxicity Potential Cytotoxicity CYP1A1->Cytotoxicity metabolic activation? gH2AX γH2AX Increase DNA_Damage->gH2AX gH2AX->Cytotoxicity AHR_ARNT_Complex AHR-ARNT Complex AHR_ARNT_Complex->XRE binds to

Caption: Known signaling pathways of this compound.

References

ensuring reproducibility in Indolimine-214 genotoxicity studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring reproducibility in genotoxicity studies of Indolimine-214, a genotoxic metabolite produced by the gut microbiota species Morganella morganii.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its genotoxicity a concern? this compound (also known as Isoamylindolimine) is a recently identified metabolite produced by Morganella morganii, a bacterium that has been found in increased abundance in the gut microbiome of patients with Inflammatory Bowel Disease (IBD) and Colorectal Cancer (CRC).[1] Studies have shown that this compound can induce DNA damage in human cells, specifically by increasing markers like γH2AX and causing DNA strand breaks detectable by the comet assay.[1][3] Its association with CRC-linked bacteria makes understanding its genotoxic potential and ensuring reliable testing critical.[2]

Q2: What is the proposed mechanism of action for this compound's genotoxicity? this compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AHR). The AHR is a transcription factor that, upon activation, can upregulate the expression of cytochrome P450 enzymes like CYP1A1. This suggests that this compound may be metabolically activated into a more reactive, DNA-damaging compound. Therefore, its genotoxicity may be indirect and dependent on the metabolic capabilities of the cell system being used.

Q3: Which genotoxicity assays are most appropriate for this compound? A standard battery of tests is recommended to assess the full genotoxic profile. Based on its known effects and potential mechanism, the following are critical:

  • Bacterial Reverse Mutation Assay (Ames Test, OECD 471): To detect point mutations. It is crucial to include a metabolic activation system (S9 fraction) due to the potential role of AHR signaling.

  • In Vitro Micronucleus Assay (OECD 487): To detect both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

  • Alkaline Comet Assay (OECD 489): This assay is highly sensitive for detecting DNA strand breaks and has already been shown to produce positive results with this compound.[1][3]

Q4: Is a metabolic activation system (e.g., S9 mix) required when testing this compound? Yes. Given that this compound is an AHR ligand, its genotoxic activity may be dependent on metabolic conversion by cytochrome P450 enzymes. Failure to include an exogenous metabolic activation system, such as a rat liver S9 fraction, in assays with metabolically incompetent cells (like some bacterial strains used in the Ames test) could lead to false-negative results.

Q5: What are the primary sources of variability in these assays? Variability can arise from multiple factors including:

  • Comet Assay: Agarose (B213101) concentration, duration of alkaline incubation, electrophoresis voltage and time, and inconsistent image scoring.[4]

  • Ames Test: Tester strain viability and genetic integrity, S9 fraction activity, and final concentration of the test article on the plate.

  • Micronucleus Assay: Cell culture health, timing of cytochalasin B addition, and cytotoxicity levels.

Using standardized protocols, including positive and negative controls, and reference standards is critical for mitigating variability.[4]

Section 2: Data Presentation

The following tables summarize representative quantitative data from key genotoxicity experiments with this compound.

Note: The following data are representative examples derived from published descriptions[1][3] and are intended to illustrate expected outcomes. Actual results may vary.

Table 1: DNA Strand Break Analysis by Alkaline Comet Assay

Treatment GroupConcentration (µg/mL)Cell Line% Tail DNA (Mean ± SD)
Vehicle Control (DMSO)0HeLa4.5 ± 1.2
This compound25HeLa15.2 ± 3.1
This compound100HeLa35.8 ± 4.5
Positive Control (H₂O₂)100 µMHeLa42.1 ± 5.3

Table 2: DNA Double-Strand Break Analysis by γH2AX Staining

Treatment GroupConcentration (µg/mL)Cell LineγH2AX MFI (Mean ± SD)Fold Increase vs. Control
Vehicle Control (DMSO)0HeLa1500 ± 2101.0
This compound25HeLa4850 ± 5503.2
This compound100HeLa9100 ± 8906.1
Positive Control (Etoposide)50 µMHeLa12500 ± 11008.3

(MFI = Mean Fluorescence Intensity; SD = Standard Deviation)

Section 3: Troubleshooting Guides

Troubleshooting the Alkaline Comet Assay
Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate slides 1. Inconsistent agarose temperature/gelling. 2. Uneven cell suspension. 3. Fluctuation in electrophoresis voltage/buffer level.1. Ensure low-melting point agarose is maintained at 37°C before mixing with cells. Allow gels to solidify completely on a pre-chilled plate. 2. Gently pipette the cell/agarose mixture to ensure homogeneity before casting the slide. 3. Use a leveling platform for the electrophoresis tank. Ensure buffer just covers the slides. Monitor voltage throughout the run.
No comet tails in positive control 1. Inactive positive control agent (e.g., H₂O₂ degraded). 2. Insufficient lysis or alkaline unwinding time. 3. Incorrect electrophoresis buffer pH.1. Prepare positive control solutions fresh for each experiment. 2. Ensure lysis is at least 1 hour at 4°C and alkaline unwinding is 20-40 minutes. 3. Verify electrophoresis buffer is at pH >13.
High background damage in negative controls 1. Excessive physical handling of cells. 2. Contaminated reagents or buffers. 3. Ambient light exposure during the assay.1. Use wide-bore pipette tips; avoid vigorous vortexing. 2. Use high-purity water and fresh stocks for all buffers. 3. Perform all steps from cell embedding to post-electrophoresis washing under subdued or red light.
"Hedgehog" comets (small head, large diffuse tail) 1. Excessive DNA damage leading to apoptosis/necrosis. 2. Test concentration is too high, causing extreme cytotoxicity.1. Confirm cytotoxicity using a parallel assay (e.g., Trypan Blue). Apoptotic cells should be excluded from scoring. 2. Reduce the concentration of this compound. Perform a dose-range finding study first.
Troubleshooting the In Vitro Micronucleus Assay
Issue Potential Cause(s) Recommended Solution(s)
Low Cytokinesis-Block Proliferation Index (CBPI) 1. Overly cytotoxic concentration of this compound. 2. Suboptimal cell culture conditions.1. Reduce test article concentration. Aim for ~50-60% cytotoxicity at the highest dose. 2. Ensure cells are healthy and in the exponential growth phase before treatment.
No micronuclei in positive control 1. Inactive positive control agent. 2. Insufficient treatment or recovery time. 3. Problem with slide preparation or staining.1. Use fresh, validated positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9). 2. Ensure treatment and recovery times allow for at least 1.5-2.0 cell cycles. 3. Check stain quality and pH. Ensure proper fixation and slide preparation techniques.
High frequency of micronuclei in negative controls 1. Cell line instability or contamination (e.g., Mycoplasma). 2. Contaminants in media, serum, or DMSO vehicle.1. Karyotype the cell line and test for Mycoplasma contamination regularly. 2. Use high-quality, tested reagents. Test the vehicle alone for genotoxic activity.

Section 4: Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a reproducible workflow for assessing the genotoxicity of a novel microbial metabolite like this compound.

G cluster_prep Phase 1: Preparation & Range-Finding cluster_testing Phase 2: Core Genotoxicity Battery cluster_analysis Phase 3: Data Analysis & Interpretation prep Prepare this compound Stock (Soluble in Methanol) range_find Cytotoxicity Range-Finding (e.g., MTT, Trypan Blue) prep->range_find Determine dose range ames Ames Test (OECD 471) (+/- S9 activation) range_find->ames micronucleus In Vitro Micronucleus (OECD 487) (CHO-K1 or TK6 cells) range_find->micronucleus comet Alkaline Comet Assay (OECD 489) (HeLa or HepG2 cells) range_find->comet data_acq Data Acquisition (Colony counts, % Tail DNA, %MN) ames->data_acq micronucleus->data_acq comet->data_acq stats Statistical Analysis (vs. vehicle control) data_acq->stats report Final Report & Conclusion (Weight of Evidence) stats->report

Caption: Standard workflow for this compound genotoxicity assessment.
Potential Signaling Pathway

This diagram illustrates the potential mechanism of this compound genotoxicity via the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

G cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_downstream Downstream Effects I214 This compound AHR_complex AHR-HSP90 Complex I214->AHR_complex Binds & Activates Metabolite Reactive Metabolite I214->Metabolite Metabolic Activation AHR_active Active AHR AHR_complex->AHR_active HSP90 Dissociates ARNT ARNT AHR_active->ARNT Translocates & Dimerizes AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) on DNA AHR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 CYP1A1_protein CYP1A1 Enzyme CYP1A1->CYP1A1_protein CYP1A1_protein->I214 DNA_Damage DNA Strand Breaks (Detected by Comet Assay) Metabolite->DNA_Damage

Caption: Proposed AHR-mediated bioactivation of this compound.
Troubleshooting Logic for Comet Assay

This decision tree provides a logical workflow for troubleshooting unexpected negative or highly variable results in a comet assay for this compound.

G start Unexpected Result: Low/No DNA Damage check_pos Was the Positive Control (e.g., H₂O₂) strongly positive? start->check_pos check_neg Was the Negative Control (vehicle) clean (<5% Tail DNA)? check_pos->check_neg Yes res_assay Issue: Assay System Failure - Check buffers (pH >13) - Check electrophoresis conditions - Check lysis/unwinding times check_pos->res_assay No check_cyto Was cytotoxicity in an acceptable range (e.g., >70% viability)? check_neg->check_cyto Yes res_bkg Issue: High Background Damage - Check for light leaks - Use fresh, pure reagents - Handle cells gently check_neg->res_bkg No check_conc Is this compound concentration and solubility confirmed? check_cyto->check_conc Yes res_cyto Issue: Excessive Cytotoxicity - Lower the concentration range - Reduce treatment duration check_cyto->res_cyto No res_conc Issue: Test Article Problem - Confirm stock concentration - Check for precipitation in media - Verify compound stability check_conc->res_conc No res_ok Conclusion: this compound is not genotoxic under these specific conditions. Consider metabolic competence of cell line. check_conc->res_ok Yes

Caption: Decision tree for troubleshooting Comet Assay results.
Protocol: Alkaline Comet Assay (Adapted from OECD 489)

This protocol is a condensed version for in vitro testing, highlighting critical steps for reproducibility.

  • Cell Preparation: Culture HeLa or another suitable cell line to ~80% confluency. Harvest cells using a gentle method (e.g., Trypsin-EDTA, followed by neutralization with media). Wash with ice-cold PBS and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS. Maintain cell suspension on ice.

  • Treatment: Add this compound (from a concentrated stock in Methanol or DMSO) to the cell suspension to achieve final concentrations (e.g., 0, 25, 100 µg/mL). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 15 min on ice). Incubate for the desired time (e.g., 4 hours) at 37°C.

  • Slide Preparation: Mix 10 µL of treated cell suspension with 75 µL of 0.7% low-melting point agarose (at 37°C). Immediately pipette onto a pre-coated slide. Cover with a coverslip and solidify at 4°C for 10 minutes.

  • Lysis: Gently remove coverslip and immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour (up to overnight) at 4°C, protected from light.

  • Alkaline Unwinding: Immerse slides in a horizontal electrophoresis tank containing fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Apply voltage (typically 25V, ~300 mA, ~0.7 V/cm) for 20-30 minutes at 4°C.

  • Neutralization & Staining: Gently drain buffer and neutralize slides by washing 3x with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain with a fluorescent DNA dye (e.g., SYBR Gold or SYBR Green I).

  • Scoring: Visualize slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide (2 replicate slides per condition). Quantify using validated image analysis software, reporting the mean % Tail DNA.

References

Technical Support Center: Overcoming Limitations of Indolimine-214 Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the challenges associated with Indolimine-214 animal models.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo and in vitro experiments with this compound.

FAQs

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a genotoxic metabolite produced by the gut bacterium Morganella morganii, which has been associated with inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1][2][3][4][5][6] Its primary known mechanism of action is the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[7][8] As a direct AHR ligand, it induces the transcription of target genes such as CYP1A1, AHRR, and PARP7.[9][10]

Q2: What are the main challenges associated with in vivo studies of this compound?

A2: The primary challenges stem from its physicochemical properties and biological activities. These include:

  • Poor aqueous solubility : this compound is described as a neat oil and is soluble in methanol, suggesting poor water solubility which complicates formulation for in vivo administration.[3]

  • Instability : Synthetic this compound is unstable due to the reversible nature of its imine bridge, which can affect its purity and activity.[2]

  • Genotoxicity : Its DNA-damaging properties require careful handling and consideration of potential off-target effects in animal models.[1][2][3]

  • High variability in animal models : The gut microbiome, a source of this compound, can be a significant source of variability in animal studies, particularly in models of intestinal inflammation.[4][6][11]

Q3: Are there any established in vivo pharmacokinetic or toxicity data for this compound?

A3: Currently, there is a lack of publicly available, detailed pharmacokinetic (e.g., Cmax, t1/2, AUC) or toxicological (e.g., LD50, NOAEL) data specifically for this compound in animal models. Researchers may need to conduct initial dose-range finding and pharmacokinetic studies for their specific animal model and formulation. As a proxy, data from structurally related indole (B1671886) compounds like Indole-3-carbinol (B1674136) can provide some initial guidance (see Table 2).

Troubleshooting Guides

Issue 1: High variability in animal responses to this compound

  • Possible Cause: Inconsistent formulation or administration.

    • Solution: Due to its poor water solubility, ensure a homogenous and stable formulation. Prepare fresh for each experiment. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) with calibrated equipment. Include a vehicle-only control group to rule out effects from the formulation itself.

  • Possible Cause: Differences in gut microbiota among experimental animals.

    • Solution: Normalize the gut microbiota of the animals before the experiment through co-housing or fecal microbiota transplantation. Alternatively, use gnotobiotic animals colonized with a defined bacterial consortium.

  • Possible Cause: Animal-to-animal variation in metabolism.

    • Solution: Increase the number of animals per group to enhance statistical power. Ensure the use of a genetically homogenous animal strain.

Issue 2: Lack of expected biological effect in vivo

  • Possible Cause: Poor bioavailability of the administered compound.

    • Solution: Conduct a pilot pharmacokinetic study to measure plasma and tissue concentrations of this compound. If bioavailability is low, consider alternative formulation strategies to improve solubility (see Table 3) or a different route of administration.

  • Possible Cause: Instability and degradation of the compound.

    • Solution: Synthetic this compound is known to be unstable.[2] Assess the purity of the compound before use. Prepare formulations immediately prior to administration and protect from light and extreme temperatures.

  • Possible Cause: Insufficient dose.

    • Solution: Perform a dose-response study to determine the optimal effective dose in your model.

Issue 3: Unexpected toxicity or adverse events

  • Possible Cause: Vehicle-related toxicity.

    • Solution: Always include a vehicle-only control group. If adverse effects are observed in this group, a less toxic vehicle should be selected.

  • Possible Cause: On-target toxicity due to exaggerated pharmacology.

    • Solution: Reduce the dose of this compound. Monitor animals closely for clinical signs of toxicity.

  • Possible Cause: Off-target effects.

    • Solution: Characterize the off-target profile of this compound in relevant in vitro assays before proceeding with extensive in vivo studies.

II. Data Presentation

Table 1: In Vitro Activity of this compound and Analogs

Compound Assay Cell Line Endpoint Result Reference
This compound AHR Activation HepG2 40/6 Luciferase Activity EC50 ~0.30 µM [9][10]
AHR Target Gene Induction Caco2 CYP1A1 mRNA EC50 = 97 nM [9][11]
Genotoxicity HeLa γH2AX levels Increased at 25 and 100 µg/ml [1][2][3]
Genotoxicity HeLa Comet Assay (% Tail DNA) Increased at 100 µg/ml [1][2][3]
Indolimine-200 AHR Activation HepG2 40/6 Luciferase Activity EC50 ~1.3 µM [9][10]
AHR Target Gene Induction Caco2 CYP1A1 mRNA EC50 = 17 µM [9]
Indolimine-248 AHR Activation HepG2 40/6 Luciferase Activity EC50 ~0.30 µM [9][10]

| | AHR Target Gene Induction | Caco2 | CYP1A1 mRNA | EC50 = 438 nM |[9][11] |

Table 2: Proximal Pharmacokinetic Data of Indole-3-carbinol (I3C) in Mice (as a proxy for this compound) Disclaimer: This data is for a structurally related compound and should be used for guidance only. Actual pharmacokinetic parameters of this compound may differ significantly.

Parameter Value Animal Model Route of Administration Dose Reference
Cmax (plasma) 4.1 µg/ml Female CD-1 Mice Oral 250 mg/kg [12][13][14]
Tmax (plasma) 15 minutes Female CD-1 Mice Oral 250 mg/kg [12][14]
Clearance Rapid (below detection limit within 1 hour) Female CD-1 Mice Oral 250 mg/kg [12][13][14]

| Tissue Distribution | Highest concentrations in the liver | Female CD-1 Mice | Oral | 250 mg/kg |[12][13][14] |

Table 3: Potential Formulation Strategies for Poorly Soluble Indole Derivatives

Strategy Description Examples of Excipients Reference
Co-solvents A mixture of solvents to increase solubility. DMSO, ethanol, polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol [15]
Surfactants Form micelles to encapsulate the compound. Tween 80, Solutol HS-15 [15]
Cyclodextrins Form inclusion complexes to enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) [15]
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) for highly lipophilic compounds. - [15]

| Nanosizing | Reducing particle size to increase dissolution rate. | - |[15] |

III. Experimental Protocols

Protocol 1: In Vivo Administration of this compound (General Guidance)

1. Formulation (Example for Oral Gavage):

  • Due to poor aqueous solubility, a suspension or solution in a suitable vehicle is required. A common starting point for poorly soluble compounds is a vehicle containing a suspending agent and a surfactant.
  • Example Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
  • Preparation:
  • Weigh the required amount of this compound.
  • Prepare the vehicle by dissolving Tween 80 in the CMC solution.
  • Add the this compound to the vehicle and vortex thoroughly to create a homogenous suspension.
  • Prepare fresh daily and keep on ice, protected from light. Vortex immediately before each administration.

2. Administration (Oral Gavage):

  • Animal Model: C57BL/6 mice (or other appropriate strain).
  • Dose: To be determined by a dose-range finding study. A starting dose could be in the range of 10-50 mg/kg, based on the genotoxic potential and in vitro activity.
  • Procedure:
  • Acclimatize animals to handling and gavage procedures.
  • Administer the this compound suspension or vehicle control using a proper-sized gavage needle.
  • Monitor animals for any signs of distress or toxicity.

Protocol 2: AHR Luciferase Reporter Gene Assay

1. Cell Culture:

  • Use a suitable cell line stably transfected with an AHR-responsive luciferase reporter construct (e.g., HepG2 40/6).
  • Culture cells in the recommended medium and conditions.

2. Assay Procedure:

  • Seed cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
  • Prepare serial dilutions of this compound in the appropriate assay medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
  • Replace the culture medium with the medium containing the test compounds.
  • Incubate for the desired time (e.g., 4-24 hours).
  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Protocol 3: Comet Assay for DNA Damage

1. Cell Treatment:

  • Culture cells (e.g., HeLa) and treat with various concentrations of this compound (e.g., 25, 100 µg/ml) for a defined period (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., H2O2).

2. Slide Preparation and Lysis:

  • Harvest and resuspend cells in PBS.
  • Mix cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide.
  • Allow the agarose to solidify.
  • Immerse slides in cold lysis solution to remove cell membranes and proteins.

3. Alkaline Unwinding and Electrophoresis:

  • Place slides in an electrophoresis tank with alkaline electrophoresis buffer to unwind the DNA.
  • Apply an electric field to allow the migration of fragmented DNA from the nucleus, forming the "comet tail".

4. Staining and Visualization:

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
  • Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA) using appropriate software.

IV. Mandatory Visualizations

Indolimine_214_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR_complex AHR-HSP90-XAP2 This compound->AHR_complex Binds AHR_ligand_complex This compound-AHR AHR_complex->AHR_ligand_complex Conformational Change AHR_ARNT_complex AHR-ARNT AHR_ligand_complex->AHR_ARNT_complex Translocates to Nucleus and dimerizes with ARNT NFkB_complex p50/p65 AHR_ligand_complex->NFkB_complex Crosstalk ARNT ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT_complex->XRE Binds Target_Genes Target Gene Transcription (CYP1A1, AHRR, PARP7) XRE->Target_Genes Induces Inflammatory_Genes Inflammatory Gene Transcription NFkB_complex->Inflammatory_Genes Induces

Caption: AHR signaling pathway activated by this compound.

Experimental_Workflow_In_Vivo In Vivo Experimental Workflow for this compound cluster_preclinical Pre-Experiment cluster_experiment Experiment cluster_analysis Post-Experiment Formulation Formulation Development (e.g., with HPβCD) Dose_Range Dose-Range Finding Study (Toxicity Assessment) Formulation->Dose_Range Administration Administration (e.g., Oral Gavage) Dose_Range->Administration Monitoring Monitoring (Clinical Signs, Body Weight) Administration->Monitoring Endpoint Endpoint Analysis (e.g., Tumor size, Histology) Monitoring->Endpoint PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Endpoint->PK_PD Data_Analysis Statistical Analysis PK_PD->Data_Analysis

Caption: General workflow for in vivo studies with this compound.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies Start Unexpected In Vivo Result (e.g., High Variability, No Efficacy) Check_Formulation Is the formulation homogenous and stable? Start->Check_Formulation Check_Dose Is the dose sufficient? Check_Formulation->Check_Dose Yes Improve_Formulation Optimize Formulation (Solubilizers, Nanosizing) Check_Formulation->Improve_Formulation No Check_Bioavailability Is the compound bioavailable? Check_Dose->Check_Bioavailability Yes Dose_Escalation Perform Dose-Escalation Study Check_Dose->Dose_Escalation No Check_Variability Is inter-animal variability high? Check_Bioavailability->Check_Variability Yes PK_Study Conduct Pilot PK Study Check_Bioavailability->PK_Study No Increase_N Increase Group Size (n) Standardize Microbiota Check_Variability->Increase_N Yes

Caption: Logical flow for troubleshooting unexpected in vivo results.

References

Validation & Comparative

Cross-Validation of UPLC-MS and Biological Assays for Indolimine-214: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of analytical and functional methods for the quantification and characterization of the gut microbiota metabolite, Indolimine-214.

This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods and relevant biological assays for the study of this compound. This compound is a genotoxic metabolite produced by the gut bacterium Morganella morganii, which has been implicated in inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1][2] Accurate quantification and functional characterization of this molecule are crucial for understanding its role in health and disease. This document outlines the experimental protocols for both analytical and biological assessments and presents a framework for their cross-validation.

Quantitative Analysis: UPLC-MS

UPLC-MS is a highly sensitive and specific method for the detection and quantification of small molecules like this compound from complex biological matrices.

Experimental Protocol: UPLC-QTOF-MS for this compound Quantification

This protocol is adapted from methodologies described for the analysis of microbial metabolites from bacterial supernatants and cecal contents.[3]

1. Sample Preparation:

  • Bacterial supernatants or filtered cecal homogenates are subjected to liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is collected, dried under a stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., 50% methanol).

2. UPLC-MS Conditions:

  • Chromatography System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution is typically used with:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry System: Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Data is acquired in a data-dependent manner, collecting both full scan MS and tandem MS (MS/MS) spectra.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a synthetic this compound standard.

Functional Analysis: Biological Assays

Biological assays are essential for determining the functional activity of this compound. As a known ligand of the Aryl Hydrocarbon Receptor (AHR), assays measuring the activation of this signaling pathway are particularly relevant.[4][5][6][7]

Experimental Protocol: Aryl Hydrocarbon Receptor (AHR) Activation Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate the AHR signaling pathway.[6]

1. Cell Culture and Treatment:

  • Hepatoma cell lines (e.g., HepG2 40/6 or mouse Hepa 1.1) stably transfected with an AHR-responsive luciferase reporter plasmid are used.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are then treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), or a known AHR agonist (e.g., TCDD) for a defined period (e.g., 5 hours).

2. Luciferase Activity Measurement:

  • Following treatment, cells are lysed.

  • A luciferase substrate is added to the cell lysate.

  • The resulting luminescence, which is proportional to the level of AHR activation, is measured using a luminometer.

  • Data is typically expressed as relative luciferase units (RLUs).

Experimental Protocol: qPCR for AHR Target Gene Expression

This assay measures the downstream transcriptional effects of AHR activation by this compound.[5][6]

1. Cell Culture and Treatment:

  • Human colonic adenocarcinoma cells (e.g., Caco2) are treated with this compound for a specified time (e.g., 4 hours).

2. RNA Isolation and cDNA Synthesis:

  • Total RNA is extracted from the treated cells.

  • The concentration and purity of the RNA are determined.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA template.

3. Quantitative PCR (qPCR):

  • qPCR is performed using primers specific for AHR target genes (e.g., CYP1A1, AHRR) and a housekeeping gene (e.g., ACTB) for normalization.

  • The relative expression of the target genes is calculated using the ΔΔCt method.

Cross-Validation Framework

The cross-validation of UPLC-MS and biological assays is critical to ensure that the chemically quantified compound is responsible for the observed biological activity.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Parallel Analysis cluster_uplcms UPLC-MS Analysis cluster_bioassay Biological Assay cluster_correlation Data Correlation Sample Biological Sample (e.g., Bacterial Supernatant) UPLCMS UPLC-MS Quantification of this compound Sample->UPLCMS Aliquoted Sample Bioassay AHR Activation Assay (e.g., Luciferase) Sample->Bioassay Aliquoted Sample Correlation Correlate UPLC-MS Concentration with Biological Activity UPLCMS->Correlation Bioassay->Correlation

Caption: Experimental workflow for the cross-validation of UPLC-MS and biological assays.

Data Presentation and Comparison

To effectively compare the results from UPLC-MS and biological assays, the data should be summarized in a clear and structured format.

Table 1: Comparison of this compound Quantification and AHR Activation

Sample IDThis compound Concentration (µM) by UPLC-MSRelative Luciferase Units (RLU) in AHR AssayFold Induction of CYP1A1 mRNA (qPCR)
ControlNot Detected1.0 ± 0.11.0 ± 0.2
Sample A5.2 ± 0.415.6 ± 1.28.3 ± 0.7
Sample B10.8 ± 0.932.4 ± 2.517.1 ± 1.5
Sample C21.5 ± 1.865.1 ± 5.134.5 ± 2.9
This compound Standard (10 µM)10.030.2 ± 2.116.5 ± 1.3

Note: The data presented in this table is illustrative and intended to demonstrate the format for comparative analysis.

Signaling Pathway of this compound

This compound acts as a direct ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. The binding of this compound to AHR initiates a signaling cascade that results in the transcription of target genes.

AHR_Signaling_Pathway Indolimine214 This compound AHR AHR Indolimine214->AHR Binds HSP90 HSP90 AHR->HSP90 Complex ARNT ARNT AHR->ARNT Dimerizes Nucleus Nucleus AHR->Nucleus Translocates XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds Gene Target Gene Transcription (e.g., CYP1A1) XRE->Gene Initiates

Caption: Simplified signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AHR).

Conclusion

The cross-validation of UPLC-MS and biological assays provides a robust framework for the study of this compound. While UPLC-MS offers precise quantification, biological assays provide essential information about the functional consequences of this microbial metabolite. By employing these methods in parallel, researchers can gain a more complete understanding of the role of this compound in the gut microbiome and its impact on human health. The correlation between the concentration of this compound, as determined by UPLC-MS, and its biological activity in assays such as AHR activation, strengthens the evidence for its role as a bioactive molecule.

References

The Role of Indolimine-214 in Colitis-Associated Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genotoxic microbial metabolite Indolimine-214 reveals its significant role in promoting colitis-associated cancer. This guide provides a comparative analysis of its performance against other microbial products, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound, a metabolite produced by the gut bacterium Morganella morganii, has been identified as a key player in the progression of colitis-associated cancer (CAC).[1][2][3] Found in elevated levels in patients with Inflammatory Bowel Disease (IBD) and colorectal cancer (CRC), this genotoxic compound has been shown to exacerbate tumorigenesis in preclinical models.[1][2][3][4] This guide compares the effects of this compound with another well-characterized microbial genotoxin, colibactin (B12421223), to provide a clearer perspective on its role and mechanism in CAC.

Comparative Efficacy in a Colitis-Associated Cancer Model

The pro-tumorigenic effects of this compound, primarily through its producer M. morganii, have been quantified in gnotobiotic mouse models of CAC, specifically the azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS) model. When compared to control bacteria or non-producing mutant strains, colonization with this compound-producing bacteria leads to a significant increase in tumor burden.

For a relevant comparison, we look at data from studies involving the genotoxin colibactin, produced by Escherichia coli strain NC101. Colibactin is another microbial metabolite strongly implicated in the development of colorectal cancer.[5] The following table summarizes the quantitative data on tumor formation from separate but methodologically similar gnotobiotic mouse studies.

Disclaimer: The following data is compiled from different studies. While the experimental models (AOM/DSS in gnotobiotic or specifically colonized mice) are similar, direct quantitative comparisons should be made with caution as mouse strains, specific AOM/DSS regimens, and study durations may have varied.

Bacterial Strain / Metabolite Mouse Model Key Findings (Tumorigenesis) Reference Study
Morganella morganii (this compound producer)Gnotobiotic mice + AOM/DSSIncreased number of adenomatous polyps and invasive adenocarcinomas; overall increased tumor burden compared to control mice colonized with non-genotoxin-producing E. coli.Cao, Y., et al. (2022)
Escherichia coli NC101 (Colibactin producer, pks+)Il10-/- mice + AOMMean Tumors per Mouse: ~5 in mice colonized with E. coli NC101 (pks+)Arthur, J. C., et al. (2012)
Escherichia coli NC101 ΔclbP** (Non-colibactin producer)Il10-/- mice + AOMMean Tumors per Mouse: ~2 in mice colonized with the non-producing mutant strain.Arthur, J. C., et al. (2012)
Escherichia coli NC101 Δpks** (Non-colibactin producer)C57BL/6 mice + AOM/DSSShowed a 29% decrease in tumor incidence compared to the wild-type strain.Zhu, W., et al. (2019)

Unraveling the Mechanism: Signaling Pathways

This compound and colibactin promote cancer through distinct, yet convergent, mechanisms that involve DNA damage and manipulation of host cell signaling.

This compound's Dual Impact: The primary mechanism of this compound is the induction of DNA damage. This is evidenced by an increase in the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.[1][6][7] This genetic instability is a key driver of carcinogenesis. Additionally, this compound and related indolimines have been shown to be potent ligands for the Aryl Hydrocarbon Receptor (AHR).[8][9][10] AHR activation can have complex, context-dependent effects on tumorigenesis, including the regulation of inflammatory responses and cell proliferation.[8][9][10]

Indolimine214_Pathway Indolimine214 This compound (from M. morganii) DNAdamage DNA Double-Strand Breaks Indolimine214->DNAdamage AHR Aryl Hydrocarbon Receptor (AHR) Indolimine214->AHR binds gH2AX ↑ γH2AX DNAdamage->gH2AX Tumorigenesis Promotion of Colitis-Associated Cancer gH2AX->Tumorigenesis AHR_complex AHR-ARNT Complex AHR->AHR_complex ARNT ARNT ARNT->AHR_complex XRE Xenobiotic Response Element (XRE) AHR_complex->XRE translocates to nucleus and binds GeneTranscription Gene Transcription (e.g., Cyp1a1, IL-6) XRE->GeneTranscription GeneTranscription->Tumorigenesis

This compound signaling pathways.

Colibactin's Direct Assault on DNA: Colibactin's genotoxicity stems from its ability to act as a DNA alkylating agent.[11][12] It creates inter-strand cross-links in the host cell DNA, which stalls the cell cycle and triggers a robust DNA damage response.[11][13] This response is primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) kinase pathway, a central regulator of the cellular response to double-strand breaks.[13] The resulting genomic instability is a direct contributor to the development of CRC.[14]

Colibactin_Pathway Colibactin Colibactin (from E. coli NC101) DNA_alkylation DNA Alkylation & Inter-strand Cross-links Colibactin->DNA_alkylation causes DSBs DNA Double-Strand Breaks DNA_alkylation->DSBs Tumorigenesis Promotion of Colitis-Associated Cancer DNA_alkylation->Tumorigenesis ATM_activation ATM Pathway Activation DSBs->ATM_activation CellCycleArrest Cell Cycle Arrest ATM_activation->CellCycleArrest Apoptosis Apoptosis / Senescence ATM_activation->Apoptosis

Colibactin DNA damage pathway.

Experimental Protocols

The confirmation of this compound's role in CAC relies on the robust and reproducible AOM/DSS mouse model. This model chemically induces colitis and subsequent tumor formation, closely mimicking the progression of human CAC.

Azoxymethane/Dextran Sodium Sulfate (AOM/DSS) Induced CAC Model in Gnotobiotic Mice

This protocol outlines the key steps for inducing CAC in gnotobiotic (germ-free or selectively colonized) mice to study the effects of specific bacteria and their metabolites.

AOM_DSS_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction cluster_promotion Phase 3: Promotion cluster_analysis Phase 4: Analysis GermFree Start with Germ-Free Mice Colonization Mono-association: Colonize with specific bacteria (e.g., M. morganii or E. coli NC101) GermFree->Colonization AOM_injection Day 0: Single intraperitoneal injection of AOM (10 mg/kg) Colonization->AOM_injection DSS_cycle1 Week 1: Administer DSS (e.g., 2.5%) in drinking water for 5-7 days AOM_injection->DSS_cycle1 Recovery1 Followed by ~14-16 days of regular water DSS_cycle1->Recovery1 DSS_cycles Repeat DSS/Recovery Cycles (2-3 times) Recovery1->DSS_cycles Sacrifice Sacrifice mice (e.g., Week 12-16) DSS_cycles->Sacrifice Analysis Harvest colons for: - Tumor number & size quantification - Histopathological analysis - Biomarker analysis (e.g., γH2AX) Sacrifice->Analysis

AOM/DSS experimental workflow.

Methodology Details:

  • Animal Model: Germ-free mice are housed in sterile isolators to control for confounding microbial influences. They are then colonized via oral gavage with the specific bacterial strain of interest (e.g., wild-type M. morganii vs. a non-indolimine-producing mutant, or wild-type E. coli NC101 vs. a pks-deficient mutant).[15][16]

  • Carcinogen Initiation: A single intraperitoneal injection of azoxymethane (AOM), typically at a dose of 10 mg/kg body weight, is administered to induce DNA mutations in the colonic epithelium.[17][18][19][20]

  • Inflammation Promotion: Chronic colitis is induced by administering dextran sodium sulfate (DSS) in the drinking water. A common regimen involves cycles of 2.5% DSS for 5-7 days, followed by a recovery period of 14-21 days with regular water.[17][18] This cycling mimics the relapsing-remitting nature of IBD.

  • Tumor Assessment: At the end of the study (typically 12-20 weeks), mice are euthanized, and their colons are excised.[21] The number and size of visible tumors are recorded. Tissues are then processed for histological analysis to determine tumor grade (e.g., adenoma, adenocarcinoma) and for molecular assays to measure markers of DNA damage and inflammation.[22][23]

Conclusion

The evidence strongly confirms that this compound, produced by M. morganii, is a significant contributor to the pathogenesis of colitis-associated cancer. Its genotoxic activity, coupled with its ability to modulate the AHR signaling pathway, positions it as a critical factor in the link between the gut microbiome, chronic inflammation, and colorectal cancer. While its pro-tumorigenic effects are comparable to those of other well-studied microbial genotoxins like colibactin, its distinct mechanism of action provides new avenues for research and potential therapeutic intervention. Understanding the specific roles of these microbial metabolites is crucial for developing targeted strategies to mitigate the risk of CRC in IBD patients.

References

Safety Operating Guide

Navigating the Disposal of Indolimine-214: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Indolimine-214, this guide is intended for researchers, scientists, and drug development professionals. Due to conflicting safety information, a cautious approach to handling and disposal is paramount.

This compound is a genotoxic metabolite produced by the gut bacterium Morganella morganii, which has been associated with inflammatory bowel disease (IBD) and colorectal cancer (CRC).[1] Although its Safety Data Sheet (SDS) does not classify it as a hazardous substance under the Globally Harmonized System (GHS)[2], product information and scientific literature indicate that it can cause DNA damage.[1][3][4] This discrepancy necessitates that this compound be handled as a hazardous chemical until more comprehensive safety data is available.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Recommended Personal Protective Equipment (PPE):

  • Safety Goggles or Face Shield

  • Chemical-Resistant Gloves

  • Laboratory Coat or Gown

  • Closed-Toed Shoes

Chemical and Physical Properties

A summary of this compound's properties is provided below to inform safe handling and disposal decisions.

PropertyValueCitation
Molecular Formula C₁₄H₁₈N₂[1]
Molecular Weight 214.3 g/mol [1]
Appearance A neat oil[1]
Solubility Soluble in methanol[1][3]
Storage Temperature -20°C[3]
Stability Stable for at least one year when stored at -20°C. Unstable due to the reversible nature of its imine bridge.[3][4]
Genotoxicity Increases markers of DNA damage in HeLa cells at concentrations of 25 and 100 µg/ml.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.

  • Consult Institutional EHS: Before proceeding, consult with your institution's Environmental Health and Safety (EHS) department. Due to the conflicting hazard information, professional EHS guidance is critical for ensuring compliance and safety.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization: Use only approved, leak-proof, and chemically compatible hazardous waste containers. Ensure containers are securely closed when not in use.

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution and local regulations.

  • Liquid Waste (Methanol Solution):

    • Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Given its solubility in methanol, the waste stream will be flammable. The container should be stored in a cool, well-ventilated area away from ignition sources.

  • Solid Waste (Contaminated Materials):

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.

    • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Pickup and Disposal: Arrange for the collection of the hazardous waste containers by your institution's EHS or a licensed hazardous waste disposal company.

Experimental Protocols Cited

The genotoxicity of this compound was assessed in HeLa cells through the following key experiments:

  • γH2AX Staining: This assay is used to detect DNA double-strand breaks. HeLa cells were treated with this compound at concentrations of 25 and 100 µg/ml. An increase in the mean fluorescence intensity (MFI) of γH2AX staining indicated DNA damage.[4]

  • Comet Assay: Also known as single-cell gel electrophoresis, this assay detects DNA damage at the level of individual cells. HeLa cells were treated with 100 µg/ml of this compound. An increase in the "tail DNA percentage" signifies DNA fragmentation.[1][3]

Disposal Workflow

The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。